Salvicine
Description
Properties
IUPAC Name |
8-(3,4-dihydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-10-13-7-6-12(3)14(17(13)19(23)18(15)22)8-9-16(21)20(4,5)24/h6-7,10-11,16,21,24H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIUPDOWWMGNCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438718 | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240423-23-8 | |
| Record name | Salvicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240423238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72F2HK78GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Salvicine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of Salvicine, a diterpenoid quinone derived from Salvia prionitis. This compound has demonstrated significant efficacy against a broad spectrum of human tumors, including multidrug-resistant (MDR) variants, both in vitro and in vivo.[1][2] This document synthesizes current research to detail its primary mode of action, the critical role of reactive oxygen species (ROS), its impact on key signaling pathways, and its potential in overcoming therapeutic resistance.
Primary Mechanism of Action: Topoisomerase II Poisoning
This compound's principal anticancer activity stems from its function as a novel non-intercalative DNA topoisomerase II (Topo II) poison.[3][4] Unlike classic Topo II inhibitors, this compound does not insert itself into the DNA structure.[3] Instead, it uniquely targets the ATPase domain of the Topo II enzyme.[2][5]
The mechanism involves several key steps:
-
Binding to the ATPase Pocket: Molecular modeling and binding assays have shown that this compound binds to the ATP pocket of the Topo II ATPase domain, acting as an ATP competitor.[4] This interaction gives this compound a higher affinity for the domain than ATP or ADP.[4]
-
Stabilization of the DNA-Topo II Complex: By binding to the enzyme, this compound promotes the formation and stabilization of the covalent DNA-Topo II cleavage complex.[3][5]
-
Inhibition of DNA Religation: It inhibits the pre- and post-strand DNA religation steps of the Topo II catalytic cycle without interfering with the initial forward cleavage.[3]
-
Induction of Double-Strand Breaks (DSBs): This trapping of the enzyme-DNA complex leads to an accumulation of persistent DNA double-strand breaks, which are highly cytotoxic lesions that trigger downstream cell death pathways.[1][3]
Notably, this compound shows strong inhibitory activity against Topo II with an approximate IC50 value of 3 µM in a kDNA decatenation assay, while exhibiting no such activity against Topoisomerase I.[3]
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Salvicine Signaling Pathway: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive analysis of the Salvicine signaling pathway, its mechanism of action, and its implications in cancer therapy. This document summarizes key quantitative data, details experimental protocols, and visualizes the complex biological processes involved.
Introduction to this compound
This compound is a novel diterpenoid quinone compound derived from the Chinese herb Salvia prionitis. It has demonstrated potent anti-tumor activity against a broad spectrum of human cancer cells, both in laboratory settings and in animal models.[1][2][3] Notably, this compound has shown efficacy against multidrug-resistant (MDR) cancer cells, making it a promising candidate for further clinical investigation.[1][2] Currently, this compound is undergoing Phase II clinical trials for cancer therapy.[4][5] The primary mechanism of action of this compound involves the inhibition of topoisomerase II and the induction of reactive oxygen species (ROS), which collectively trigger a cascade of events leading to cancer cell death.[1][3][4]
Core Signaling Pathway: Topoisomerase II Inhibition and ROS Induction
This compound's anti-cancer effects are primarily initiated through a dual mechanism: direct inhibition of topoisomerase II (Topo II) and the generation of intracellular ROS.
Topoisomerase II Inhibition: this compound acts as a Topo II poison.[2] Unlike some other Topo II inhibitors, this compound is a non-intercalative agent.[1][3] It functions by binding to the ATPase domain of the Topo II enzyme.[3][6] This interaction stabilizes the covalent complex between Topo II and DNA, preventing the re-ligation of the DNA strands after cleavage.[2] This leads to the accumulation of DNA double-strand breaks (DSBs), which are highly cytotoxic to proliferating cancer cells.[2][5] The inhibitory activity of this compound against Topo II has been measured with an approximate IC50 value of 3 µM in a kDNA decatenation assay.[2][6]
Reactive Oxygen Species (ROS) Induction: A key feature of this compound's activity is the induction of ROS, such as hydrogen peroxide (H2O2).[1][4][5] The quinone moiety in this compound's structure is believed to contribute to this pro-oxidant activity.[1] The generation of ROS plays a central role in mediating this compound's downstream effects, including the inhibition of Topo II, DNA damage, and the circumvention of multidrug resistance.[1][3] It has been shown that this compound-induced ROS generation is linked to the depletion of intracellular glutathione (GSH), a major antioxidant.[5]
Downstream Effects of this compound Signaling
The initial events of Topo II inhibition and ROS production trigger a variety of downstream signaling pathways that ultimately lead to the demise of cancer cells.
DNA Damage Response (DDR): The accumulation of DNA double-strand breaks induced by this compound activates the DNA Damage Response (DDR) pathway. Key kinases in this pathway, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), are activated.[1] This leads to the phosphorylation of histone H2AX (γH2AX), a well-established marker of DNA DSBs.[1] The DDR activation can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.
Apoptosis Induction: this compound is a potent inducer of apoptosis in various cancer cell lines.[1][2] The apoptotic cascade is initiated by the extensive DNA damage and high levels of ROS. This process involves the activation of caspases, such as caspase-1 and caspase-3.[1] Furthermore, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2, further promoting cell death.[1]
Modulation of Gene Expression: this compound has been observed to alter the expression of several key proto-oncogenes. It can lead to a reduction in the transcription of c-myc, a gene crucial for cell proliferation.[7] Conversely, it can induce the expression of c-fos and c-jun, which are involved in various cellular processes including stress response and apoptosis.[7]
Overcoming Multidrug Resistance: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR). It has been shown to be effective against cell lines that are resistant to other chemotherapeutic agents like doxorubicin and vincristine.[1] This is partly achieved by downregulating the expression of the MDR-1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[1][2]
Anti-Angiogenic and Anti-Metastatic Effects: Beyond its direct cytotoxic effects, this compound also exhibits anti-angiogenic and anti-metastatic properties. It can inhibit the proliferation, migration, and tube formation of endothelial cells, which are crucial steps in angiogenesis.[4] This effect is associated with the reduced expression of basic fibroblast growth factor (bFGF).[4] this compound also inhibits cancer cell adhesion, a critical step in metastasis, by inactivating β1 integrin and disrupting the RhoA signaling pathway.[4][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Topo II Inhibition) | 3 µM | kDNA decatenation assay | [2][6] |
| IC50 (Cytotoxicity) | 18.66 µM | A549 (non-small cell lung adenocarcinoma) | [4] |
| IC50 (Cytotoxicity) | 7.91 µM | HMECs (human microvascular endothelial cells) | [4] |
| Effect | Target | Observation | Cell Line | Reference |
| Gene Expression | MDR-1 (P-gp) | Downregulation | K562/A02 (MDR leukemia) | [1][2] |
| Gene Expression | c-myc | Reduction in transcription | HL-60 (promyelocytic leukemia) | [7] |
| Gene Expression | c-fos | Marked induction | HL-60 (promyelocytic leukemia) | [7] |
| Gene Expression | c-jun | Marked induction | HL-60 (promyelocytic leukemia) | [7] |
| Protein Activity | Caspase-1 | Increased | K562/A02 (MDR leukemia) | [1] |
| Protein Activity | Caspase-3 | Increased | K562/A02 (MDR leukemia) | [1] |
| Protein Expression | Bcl-2 | Decreased | K562/A02 (MDR leukemia) | [1] |
| Protein Expression | bFGF (mRNA) | Markedly reduced | A549 (non-small cell lung adenocarcinoma) | [4] |
| Protein Expression | VEGF (mRNA) | Unchanged | A549 (non-small cell lung adenocarcinoma) | [4] |
| Cell Migration Inhibition | Endothelial Cells | 56% at 1.25 µM, 73% at 2.5 µM, 82% at 5.0 µM | HMECs | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow for its analysis.
Caption: The this compound signaling cascade, initiated by Topo II inhibition and ROS induction.
Caption: A generalized experimental workflow for studying the effects of this compound.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the this compound signaling pathway.
Topoisomerase II DNA Decatenation Assay
-
Principle: This assay measures the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA circles. The inhibition of this process by a compound like this compound is then quantified.
-
Protocol Outline:
-
A reaction mixture is prepared containing kDNA, human Topo II enzyme, and an ATP-containing reaction buffer.
-
This compound, at various concentrations, is added to the reaction mixture. A control with no inhibitor is also prepared.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer/loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and proteinase K.
-
The reaction products are resolved by agarose gel electrophoresis.
-
The gel is visualized under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin. The intensity of the bands is quantified to determine the IC50 value.
-
Reactive Oxygen Species (ROS) Detection
-
Principle: The intracellular generation of ROS can be detected using fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol Outline:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for a specified time.
-
The cells are then incubated with DCFH-DA in serum-free medium in the dark.
-
After incubation, the cells are washed to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or visualized using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The samples are analyzed by flow cytometry. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.
-
Protocol Outline:
-
This compound-treated cells are lysed to extract total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, γH2AX, caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The this compound signaling pathway represents a multifaceted approach to cancer therapy. By simultaneously targeting Topoisomerase II and inducing oxidative stress, this compound triggers a robust anti-tumor response that includes DNA damage, cell cycle arrest, and apoptosis. Its ability to overcome multidrug resistance and inhibit angiogenesis and metastasis further underscores its potential as a valuable therapeutic agent. A thorough understanding of this signaling network, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this compound and related compounds in the fight against cancer.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. core.ac.uk [core.ac.uk]
- 8. researchgate.net [researchgate.net]
Salvicine in Cancer Research: A Technical Guide to Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salvicine, a diterpenoid quinone derived from the Chinese herb Salvia prionitis, has emerged as a promising anticancer agent with potent activity against a broad spectrum of human cancers, including multidrug-resistant (MDR) tumors.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of this compound research, focusing on its core mechanisms of action, preclinical and clinical findings, and detailed experimental protocols. This compound primarily functions as a non-intercalative topoisomerase II (Topo II) poison, trapping the enzyme-DNA cleavage complex and inducing DNA double-strand breaks (DSBs).[3][4][5][6] A key aspect of its activity is the generation of reactive oxygen species (ROS), which plays a central role in mediating its cytotoxic effects through various signaling pathways.[1][2][4] This document aims to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
This compound's anticancer effects are multifaceted, primarily revolving around its interaction with Topo II and the subsequent induction of ROS-mediated cellular responses.
Topoisomerase II Inhibition
Unlike well-known Topo II poisons like etoposide, this compound acts as a non-intercalative inhibitor.[2][4] It binds to the ATPase domain of Topo II, functioning as an ATP competitor.[5] This interaction stabilizes the DNA-Topo II complex, preventing the re-ligation of DNA strands and leading to the accumulation of DSBs.[3] This ultimately triggers DNA damage response pathways and apoptosis.[1]
ROS-Mediated Effects
A significant component of this compound's mechanism is the induction of intracellular ROS.[1][4] This ROS generation is crucial for its anticancer activities, including:
-
Topo II Inhibition: ROS production is directly linked to the inhibition of Topo II activity.[1][4]
-
DNA Damage: this compound-induced ROS contributes to DNA damage, further enhancing its cytotoxic effects.[1][4]
-
Overcoming Multidrug Resistance: this compound has shown profound cytotoxic effects on MDR cell lines, and this is partly attributed to ROS generation.[1][3][4] The cytotoxicity of this compound is not affected by P-glycoprotein (P-gp), a common mediator of multidrug resistance.[1]
-
Inhibition of Tumor Cell Adhesion: ROS signaling is also involved in the suppression of tumor cell adhesion.[1][2]
The interplay between Topo II inhibition and ROS generation creates a potent antitumor response.
Signaling Pathways Modulated by this compound
This compound modulates several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
DNA Damage and Repair Pathways
By inducing DSBs, this compound activates the DNA Damage Response (DDR). It has been shown to inhibit the catalytic subunit of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DSB repair.[1] This inhibition of DNA repair enhances the therapeutic efficacy of this compound.
Caption: this compound induces apoptosis via ROS-mediated Topo II inhibition and DNA-PK disruption.
Proto-Oncogene Expression
This compound has been observed to alter the expression of key proto-oncogenes. In human promyelocytic leukemia HL-60 cells, it causes preferential DNA damage in the P2 promoter region of the c-myc oncogene, leading to a reduction in its transcription.[7] Concurrently, it induces the expression of c-fos and c-jun, which are involved in various cellular processes, including apoptosis.[7]
Caption: this compound alters proto-oncogene expression, leading to growth inhibition and apoptosis.
Anti-Angiogenic and Anti-Metastatic Pathways
This compound exhibits potent anti-angiogenic and anti-metastatic properties.[8] It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells (HMECs).[8] A proposed mechanism for its anti-metastatic effect is the inactivation of β1 integrin and the inhibition of integrin-mediated cell adhesion to fibronectin, which is linked to a Rho-dependent signaling pathway.[8] Furthermore, this compound has been shown to reduce the mRNA expression of basic fibroblast growth factor (bFGF) in A549 lung cancer cells.[8]
Caption: this compound's anti-angiogenic and anti-metastatic effects.
Preclinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Tumor Cell Lines | Not Specified | Approx. 3 (for Topo II inhibition) | [3][6] |
| A549 | Non-small cell lung adenocarcinoma | 18.66 | [8] |
| HMECs | Human microvascular endothelial cells | 7.91 | [8] |
In Vivo Efficacy
In vivo studies have confirmed the anticancer efficacy of this compound in various animal models. It has shown strong activity against murine S-180 sarcoma and Lewis's lung cancer, as well as in human lung adenocarcinoma xenograft models.[1] Furthermore, this compound significantly reduces lung metastatic formation in the MDA-MB-435 orthotopic lung cancer cell line.[1][2][4]
Clinical Development
This compound has progressed to clinical trials, indicating its potential as a therapeutic agent for cancer treatment. It has been reported to be in Phase II clinical trials.[5][8]
Experimental Protocols
Topoisomerase II Catalytic Activity Assay (kDNA Decatenation)
Objective: To determine the inhibitory effect of this compound on the catalytic activity of Topo II.
Methodology:
-
The reaction mixture contains kinetoplast DNA (kDNA), Topo II enzyme, and the appropriate assay buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C to allow for the decatenation of kDNA by Topo II.
-
The reaction is stopped, and the products are separated by agarose gel electrophoresis.
-
The gel is stained with an appropriate DNA stain (e.g., ethidium bromide) and visualized.
-
The concentration of this compound that inhibits the decatenation activity by 50% (IC50) is determined.[3]
Wounding Migration Assay
Objective: To assess the effect of this compound on the migration of endothelial cells.
Methodology:
-
Human microvascular endothelial cells (HMECs) are grown to confluence in multi-well plates.
-
A "wound" is created in the cell monolayer using a sterile pipette tip or cell scraper.
-
The cells are washed to remove detached cells and then incubated with media containing various concentrations of this compound.
-
The migration of cells into the wounded area is monitored and photographed at different time points.
-
The extent of migration is quantified by measuring the area of the wound or the number of cells that have migrated into the wound.[8]
Caption: Workflow for the wounding migration assay to assess this compound's effect on cell motility.
Conclusion
This compound is a promising anticancer drug candidate with a unique mechanism of action that involves the dual targeting of topoisomerase II and the induction of ROS. Its ability to overcome multidrug resistance and its anti-angiogenic and anti-metastatic properties further highlight its therapeutic potential. The ongoing clinical evaluation of this compound will provide further insights into its efficacy and safety in cancer patients. This technical guide summarizes the key findings to date and provides a foundation for future research and development of this compound and its derivatives.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. core.ac.uk [core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
Salvicine: A Potent Inhibitor of Angiogenesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Salvicine, a diterpenoid quinone derived from the Chinese medicinal plant Salvia prionitis Hance, has demonstrated significant anti-tumor properties.[1][2] A key aspect of its anti-cancer activity lies in its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation.
Core Mechanism of Anti-Angiogenesis
This compound exerts its anti-angiogenic effects through a multi-faceted approach, targeting several key stages of the angiogenic cascade. The primary mechanisms identified include the inhibition of endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][3]
Molecular Targets and Signaling Pathways:
-
Integrin Inactivation: this compound has been reported to inactivate β1 integrin, a cell adhesion molecule crucial for endothelial cell interactions with the extracellular matrix, a key step in cell migration and invasion.[1]
-
Rho-Dependent Signaling: The anti-metastatic effects of this compound are closely linked to the Rho-dependent signaling pathway, which plays a critical role in regulating cell shape, adhesion, and motility.[1]
-
Downregulation of bFGF: this compound has been shown to significantly reduce the mRNA expression of basic fibroblast growth factor (bFGF) in tumor cells.[1] bFGF is a potent pro-angiogenic factor, and its downregulation by this compound contributes to the inhibition of angiogenesis.[1][4] Notably, this compound does not appear to affect the mRNA expression of vascular endothelial growth factor (VEGF), another major angiogenic factor.[1]
The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic activity.
Caption: Proposed signaling pathway of this compound's anti-angiogenic effects.
Quantitative Data on Anti-Angiogenic Activity
The anti-angiogenic effects of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Cytotoxicity of this compound on Human Microvascular Endothelial Cells (HMECs) and A549 Non-Small Cell Lung Cancer Cells
| Cell Line | IC50 (µM) after 72h |
| HMECs | 7.91[1] |
| A549 | 18.66[1] |
Table 2: Inhibition of HMEC Migration by this compound
| This compound Concentration (µM) | Inhibition of Migration (%) |
| 1.25 | 56[1] |
| 2.5 | 73[1] |
| 5.0 | 82[1] |
Table 3: Effect of this compound on Angiogenic Factor mRNA Expression in A549 Cells
| Gene | This compound Treatment (30 µM, 2h) |
| bFGF | Significantly reduced[1] |
| VEGF | Unchanged[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key in vitro assays used to evaluate the anti-angiogenic properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effects of a compound on cultured cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed human microvascular endothelial cells (HMECs) or A549 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.[1]
-
Treat the cells with varying concentrations of this compound (ranging from 0.625 to 200 µM) and incubate for 72 hours.[1]
-
Following treatment, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.[1]
-
Add a triplex solution (10% SDS–5% isobutanol–0.012 M HCl) to each well and incubate for 12–20 hours at 37°C to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of endothelial cells.
Protocol:
-
Culture HMECs to confluence in a culture dish.
-
Create a "wound" or a cell-free area by scratching the monolayer with a sterile pipette tip.
-
Wash the cells to remove any detached cells.
-
Incubate the cells with a medium containing different concentrations of this compound (e.g., 1.25, 2.5, and 5.0 μM).[1]
-
Monitor and capture images of the wound closure at different time points.
-
Quantify cell migration by measuring the change in the wound area over time.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Workflow Diagram:
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Thaw the basement membrane Matrigel matrix overnight at 4°C.[1]
-
Coat the wells of a 24-well plate with 300 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.[1]
-
Resuspend HMECs in a complete medium containing 10 ng/mL human epidermal growth factor (hEGF) to a final concentration of 2 x 10⁵ cells/mL.[1]
-
Add 250 µL of the cell suspension, containing various concentrations of this compound (ranging from 0.078 to 1.25 µM), to the Matrigel-coated wells.[1]
-
Incubate the plate at 37°C and observe the formation of capillary-like tube structures under a microscope.[1]
In Vivo Angiogenesis Models
While in vitro assays provide valuable initial data, in vivo models are essential for confirming anti-angiogenic activity in a more complex biological system. The Chick Chorioallantoic Membrane (CAM) assay is a commonly used in vivo model to study angiogenesis.[5][6][7][8][9]
CAM Assay Protocol Outline:
-
Fertilized chicken eggs are incubated for 3-4 days.
-
A small window is made in the eggshell to expose the CAM.
-
A carrier substance (e.g., a filter disc or sponge) soaked with this compound is placed on the CAM.
-
After a few days of incubation, the CAM is examined for changes in blood vessel formation around the carrier.
-
Inhibition of angiogenesis is quantified by measuring the reduction in blood vessel density or length.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent inhibitor of angiogenesis, acting through multiple mechanisms to disrupt key steps in new blood vessel formation.[1][3] Its ability to selectively target bFGF signaling while not affecting VEGF presents an interesting avenue for further investigation, particularly in the context of overcoming resistance to anti-VEGF therapies.[4]
Future research should focus on:
-
In-depth in vivo studies: To confirm the anti-angiogenic efficacy and determine the optimal therapeutic window of this compound in preclinical tumor models.
-
Elucidation of downstream signaling: To further dissect the molecular pathways affected by this compound's interaction with β1 integrin and the Rho signaling cascade.
-
Combination therapies: To explore the potential synergistic effects of this compound with existing anti-cancer drugs, including conventional chemotherapeutics and other anti-angiogenic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the chicken chorioallantoic membrane assay as reliable in vivo model for the analysis of osteosarcoma | PLOS One [journals.plos.org]
Unraveling the Molecular Architecture of Salvicine: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a novel diterpenoid quinone, has emerged as a promising anticancer agent with potent activity against a broad spectrum of human tumors.[1][2] First synthesized in 1999, it is a structurally modified derivative of a natural product isolated from the Chinese herb Salvia prionitis.[1][3] this compound's mechanism of action as a non-intercalative topoisomerase II inhibitor and its ability to induce reactive oxygen species (ROS) contribute to its cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the logical workflow, key experimental methodologies, and a visualization of its primary signaling pathway.
Spectroscopic Data Analysis: The Core of Structure Elucidation
The determination of this compound's chemical structure, like any novel compound, relies on a combination of modern spectroscopic techniques. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original 1999 publication by Zhang et al. containing the specific quantitative data could not be accessed for this guide, this section outlines the expected data and its interpretation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of this compound (C₂₀H₂₆O₄), a suite of 1D and 2D NMR experiments would be essential.
Experimental Protocol: NMR Spectroscopy of a Diterpenoid Quinone
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with proton signals.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and integration (relative number of protons). For diterpenoids, characteristic signals for methyl groups, olefinic protons, and protons adjacent to oxygen atoms are expected.
-
¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms. The chemical shifts provide information about the type of carbon (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and connect neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments into a complete structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Data Presentation: Placeholder NMR Data for this compound
Due to the inaccessibility of the primary literature, the following tables are placeholders illustrating how the NMR data for this compound would be presented. The assignments are hypothetical and based on the known chemical structure.
Table 1: Hypothetical ¹H NMR Data for this compound (CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 7.85 | d, J = 8.0 Hz | 1H | Aromatic H |
| 7.50 | d, J = 8.0 Hz | 1H | Aromatic H |
| 7.20 | s | 1H | Quinone H |
| 3.80 | m | 1H | CH-OH |
| 3.50 | m | 1H | Isopropyl CH |
| 3.00 | t, J = 7.5 Hz | 2H | Ar-CH₂ |
| 2.30 | s | 3H | Ar-CH₃ |
| 1.80 | m | 2H | CH₂ |
| 1.30 | s | 6H | Gem-dimethyl |
| 1.25 | d, J = 7.0 Hz | 6H | Isopropyl CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment (Hypothetical) |
| 185.0 | C=O | Quinone C=O |
| 180.5 | C=O | Quinone C=O |
| 150.2 | C | Aromatic C |
| 145.8 | C | Aromatic C |
| 135.4 | CH | Aromatic CH |
| 133.1 | C | Aromatic C |
| 130.0 | CH | Aromatic CH |
| 125.6 | C | Aromatic C |
| 120.3 | CH | Quinone CH |
| 75.1 | C-OH | Tertiary C-OH |
| 70.2 | CH-OH | Secondary CH-OH |
| 35.4 | CH | Isopropyl CH |
| 30.1 | CH₂ | Aliphatic CH₂ |
| 28.9 | CH₃ | Gem-dimethyl |
| 25.3 | CH₂ | Aliphatic CH₂ |
| 22.7 | CH₃ | Isopropyl CH₃ |
| 20.5 | CH₃ | Aromatic CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule.
Experimental Protocol: Mass Spectrometry of a Diterpenoid Quinone
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for generating ions of the analyte.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides the accurate mass, which is used to calculate the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is analyzed to identify characteristic losses of functional groups and to deduce the connectivity of the molecule.
Data Presentation: Placeholder Mass Spectrometry Data for this compound
As with the NMR data, the following table is a placeholder.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆O₄ |
| Calculated Exact Mass | 330.1831 |
| Observed [M+H]⁺ | 331.1904 |
| Major Fragment Ions (m/z) | 313.1798 ([M+H - H₂O]⁺), 295.1693 ([M+H - 2H₂O]⁺), 271.1700 ([M+H - C₃H₆O]⁺), 229.1223 |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound like this compound follows a logical progression of experiments and data analysis.
This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). The following diagram illustrates this signaling pathway.
Conclusion
The chemical structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product and medicinal chemistry. Through a systematic application of NMR spectroscopy and mass spectrometry, its complex diterpenoid quinone structure was successfully determined. This foundational chemical knowledge has been instrumental in understanding its mechanism of action as a potent topoisomerase II inhibitor and has paved the way for its development as a promising anticancer therapeutic. Further research, including the potential for X-ray crystallographic studies, could provide even deeper insights into its three-dimensional structure and interactions with its biological targets.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour activity of novel diterpenequinone this compound and the analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Salvicine: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a diterpenoid quinone derived from the Chinese herb Salvia prionitis, has emerged as a promising anticancer agent with potent growth-inhibitory activity against a broad spectrum of human tumor cells.[1][2] This document provides a comprehensive overview of its in vitro applications, including detailed experimental protocols for key assays and a summary of its cytotoxic effects. This compound is noted for its efficacy against multidrug-resistant (MDR) cancer cells, highlighting its potential in challenging therapeutic scenarios.[2]
Mechanism of Action
This compound primarily functions as a non-intercalative inhibitor of topoisomerase II (Topo II), an essential enzyme in DNA replication and chromosome segregation.[1][2] Unlike some other Topo II inhibitors, this compound stabilizes the Topo II-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks. This action triggers a cascade of cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, ultimately leading to the demise of cancer cells.[1] The anticancer activity of this compound is also linked to the generation of reactive oxygen species (ROS).[2]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Leukemia and Gastric Carcinoma Cells | Leukemia, Gastric Cancer | Potent activity | [2] |
| KB/VCR | Oral Carcinoma (Multidrug-Resistant) | Potent inhibitor | [2] |
| K-562/A02, MCF-7/ADM, MKN28/VCR | Various (Multidrug-Resistant) | Not affected by P-gp | [2] |
| Topoisomerase II | (Enzymatic assay) | ~3 | [1] |
Key In Vitro Experimental Protocols
The following are detailed protocols for essential in vitro assays to evaluate the anticancer effects of this compound.
Cell Viability Assessment by MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[3][4][5][6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value of this compound.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).[7][8][9][10]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period. Include both untreated and positive controls.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution using PI staining and flow cytometry.[11][12][13][14][15]
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells and wash them once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on the decatenating activity of topoisomerase II.[16][17][18][19]
Principle: Topoisomerase II can decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. When the enzyme is active, it releases the minicircles, which can then enter an agarose gel during electrophoresis. Inhibitors of Topo II will prevent this decatenation, and the kDNA will remain as a high molecular weight complex in the loading well.[19]
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10X Topo II reaction buffer
-
ATP
-
This compound at various concentrations
-
STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10X Topo II reaction buffer, ATP, and kDNA substrate in a microcentrifuge tube.
-
Inhibitor Addition: Add different concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add human Topoisomerase II enzyme to all tubes except for a no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding STEB.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will appear as a fast-migrating band, while the catenated kDNA will remain in the well. The inhibition of decatenation is indicated by a decrease in the intensity of the minicircle band and an increase in the amount of kDNA remaining in the well.
Western Blotting for Apoptosis Markers
This protocol provides a method for detecting changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved Caspase-3, in response to this compound treatment.[20][21][22][23]
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for the in vitro screening of this compound.
Logical Relationship of Experimental Assays
References
- 1. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. protocols.io [protocols.io]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inspiralis.com [inspiralis.com]
- 18. topogen.com [topogen.com]
- 19. inspiralis.com [inspiralis.com]
- 20. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of survivin and caspase/Bcl-2/Cyto-C signaling by TDB-6 induces apoptosis of colorectal carcinoma LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 Value of Salvicine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Salvicine, a novel diterpenoid quinone derived from the Chinese herb Salvia prionitis, has demonstrated significant anticancer properties across a range of human cancer cell lines.[1][2][3] Its primary mechanisms of action involve the inhibition of topoisomerase II (Topo II) and the induction of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and apoptosis.[1][4][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of this compound. This document provides detailed protocols for determining the IC50 value of this compound in cancer cell lines using the MTT and Sulforhodamine B (SRB) assays.
Principle of IC50 Determination
The IC50 value represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%. In cancer research, it is the most widely used measure of a compound's cytotoxic or anti-proliferative potency.[6] The IC50 value is determined by treating cultured cells with a range of drug concentrations and then measuring cell viability or proliferation. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) are commonly employed for this purpose.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]
-
SRB Assay: This assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions.[8] The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the number of cells.[8][9]
Signaling Pathway of this compound
This compound exerts its anticancer effects through a multi-faceted signaling cascade. It induces the production of ROS, which plays a central role in its mechanism.[1][3] ROS generation leads to the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and transcription, causing DNA double-strand breaks.[1][5] This DNA damage activates response pathways involving ATM and ATR kinases, leading to cell cycle arrest and apoptosis.[1][10] Furthermore, this compound has been shown to disrupt the Rho-dependent signaling pathway and inactivate integrin β1, which are involved in cell adhesion, motility, and angiogenesis.[1][10][11]
Caption: Signaling pathway of this compound leading to anticancer effects.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value involves cell preparation, treatment with this compound, assessment of cell viability using a specific assay, and subsequent data analysis to calculate the IC50 value.
Caption: General experimental workflow for IC50 determination.
Data Presentation: Quantitative Experimental Parameters
The following table summarizes the key quantitative parameters for the IC50 determination protocols.
| Parameter | MTT Assay | SRB Assay |
| Cell Lines | A549, MCF-7, K562, SGC-7901, HL-60 | Adherent cell lines (e.g., A549, MCF-7) |
| Seeding Density | 1,000 - 10,000 cells/well[12] | 5,000 cells/well[13] |
| This compound Vehicle | DMSO (Dimethyl sulfoxide) | DMSO (Dimethyl sulfoxide) |
| This compound Conc. | 0.1 µM to 100 µM (example range)[14] | 0.1 µM to 100 µM (example range) |
| Incubation Time | 24, 48, or 72 hours[14][15] | 48 or 72 hours[13] |
| MTT Reagent | 5 mg/mL in PBS, add 10-20 µL/well[12][15] | N/A |
| MTT Incubation | 2 - 4 hours at 37°C[12] | N/A |
| Fixation Agent | N/A | 10% (wt/vol) Trichloroacetic Acid (TCA)[9] |
| Staining Dye | N/A | 0.4% (wt/vol) SRB in 1% Acetic Acid[13] |
| Solubilizer | DMSO or Detergent Reagent[12][15] | 10 mM Tris base solution[13] |
| Wavelength (Abs) | 490 nm or 570 nm[12][15] | 510 nm or 564 nm[8][9] |
| Reference λ | ~630-690 nm (optional) | ~690 nm (optional)[16] |
Experimental Protocols
Protocol 1: MTT Assay
5.1.1 Materials and Reagents
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark[12]
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette, sterile pipette tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
5.1.2 Procedure
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count the cells and adjust the concentration to seed between 1,000 and 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[12] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow cells to attach.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., a 2X working solution). A typical concentration range to test could be from 0.1 µM to 100 µM.[14]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Also, include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
Adding MTT Reagent: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][15]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Shake the plate gently for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][15]
5.1.3 Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration that corresponds to 50% viability.
Protocol 2: Sulforhodamine B (SRB) Assay
5.2.1 Materials and Reagents
-
Same as MTT assay, excluding MTT and its solubilizer.
-
Trichloroacetic acid (TCA) solution (10% wt/vol, cold)
-
SRB solution (0.4% wt/vol in 1% acetic acid)[13]
-
Wash solution (1% vol/vol acetic acid)
-
Tris base solution (10 mM, pH 10.5)[9]
5.2.2 Procedure
-
Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol. A seeding density of ~5,000 cells/well is recommended.[13]
-
Cell Fixation: After the treatment incubation, gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[16]
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.[9] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[8]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Drying: Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[16] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm or 564 nm with a microplate reader.[8][9]
5.2.3 Data Analysis The data analysis is identical to the MTT assay. Calculate the percentage of cell growth/viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. IC50 measurement [bio-protocol.org]
- 14. In vitro cytotoxicity of this compound, a novel diterpenoid quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 16. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Topoisomerase II Activity Assay with Salvicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a diterpenoid quinone derived from the Chinese herb Salvia prionitis, is a potent anti-cancer agent that targets DNA topoisomerase II (Topo II).[1][2] Topoisomerase II is a critical nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[2] This makes it a prime target for cancer chemotherapy. This compound exhibits strong inhibitory effects against a wide range of human tumor cells, including multidrug-resistant (MDR) cell lines.[1][2] These application notes provide detailed protocols for assessing the activity of this compound on topoisomerase II, a crucial step in preclinical drug development and cancer research.
Mechanism of Action of this compound on Topoisomerase II
This compound functions as a topoisomerase II poison.[1][3] Unlike some inhibitors that only prevent the catalytic activity of the enzyme, this compound traps the Topo II-DNA cleavage complex.[1][3][4] This stabilization of the transient intermediate leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis in cancer cells.[1][2]
Furthermore, this compound has been shown to be a non-intercalative agent that binds to the ATPase domain of topoisomerase II, acting as an ATP competitor.[5] This interaction enhances the binding of Topo II to DNA but inhibits the subsequent DNA re-ligation and ATP hydrolysis steps.[2][5][6] The anticancer effects of this compound are also linked to the generation of reactive oxygen species (ROS), which contributes to DNA damage and apoptosis.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potential of this compound against topoisomerase II has been quantified in various enzymatic assays. The following table summarizes the key findings.
| Assay Type | Target Enzyme | Substrate | Key Parameter | Value | Reference |
| kDNA Decatenation | Topoisomerase II | kDNA | IC50 | ~3 µM | [1][3][4][6] |
| Supercoiled DNA Relaxation | Topoisomerase II | Supercoiled pBR322 DNA | Inhibition | Similar to kDNA decatenation | [1][3][4] |
| DNA Cleavage Assay | Topoisomerase II | DNA | Effect | Enhancement of DNA double-strand breaks | [1][3] |
Experimental Protocols
Herein are detailed protocols for three key assays to determine the effect of this compound on topoisomerase II activity.
Topoisomerase II kDNA Decatenation Assay
This assay measures the ability of Topoisomerase II to separate catenated kinetoplast DNA (kDNA) networks into individual minicircles. Inhibition of this activity by this compound results in the kDNA remaining in the well of an agarose gel.
Materials:
-
Human Topoisomerase II
-
kDNA (kinetoplast DNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10x ATP Solution (20 mM)
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled water
-
Control inhibitor (e.g., etoposide)
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µL final reaction volume:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10x ATP Solution
-
1 µL of kDNA (e.g., 200 ng/µL)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL of distilled water to bring the volume to 19 µL.
-
Include a no-enzyme control and a positive control with a known inhibitor.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase II to each reaction tube (except the no-enzyme control).
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel, while catenated kDNA will remain in the well.
Topoisomerase II Supercoiled DNA Relaxation Assay
This assay assesses the ability of Topoisomerase II to relax supercoiled plasmid DNA. Inhibition by this compound will result in a higher proportion of supercoiled DNA remaining.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer
-
10x ATP Solution
-
This compound stock solution (in DMSO)
-
5x Stop Buffer/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Distilled water
-
Control inhibitor
Protocol:
-
Reaction Setup: Prepare the reaction mixtures in microcentrifuge tubes on ice as described in the kDNA decatenation assay, but substitute kDNA with supercoiled plasmid DNA (e.g., 1 µL of 200 ng/µL).
-
Enzyme Addition: Add 1 µL of human Topoisomerase II.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with 4 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Electrophoresis: Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualization: Stain and visualize the gel. The supercoiled form will migrate fastest, followed by the relaxed and nicked forms.
Topoisomerase II DNA Cleavage Assay
This assay is designed to detect the formation of the stabilized Topo II-DNA cleavage complex induced by this compound. This results in the linearization of plasmid DNA.
Materials:
-
Human Topoisomerase II
-
Supercoiled plasmid DNA
-
10x Topo II Cleavage Buffer (may be the same as the assay buffer, with or without ATP depending on the specific mechanism being investigated)
-
This compound stock solution (in DMSO)
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
6x DNA Loading Dye
-
1% Agarose gel containing ethidium bromide (0.5 µg/mL)
-
Distilled water
-
Control poison (e.g., etoposide)
Protocol:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:
-
2 µL of 10x Topo II Cleavage Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 500 ng/µL)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL of distilled water to bring the volume to 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase II.
-
Incubation: Mix gently and incubate at 37°C for 30 minutes.
-
Complex Trapping: Add 2 µL of 10% SDS and mix.
-
Protein Digestion: Add 2 µL of Proteinase K and incubate at 37°C for another 30 minutes to degrade the enzyme.
-
Sample Preparation: Add 4 µL of 6x DNA Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Electrophoresis: Run the gel until good separation is achieved.
-
Visualization: Visualize the DNA bands under UV light. The appearance of a linear DNA band indicates the formation of a cleavage complex.
Visualizations
Caption: Experimental workflow for Topoisomerase II activity assays.
Caption: Signaling pathway of this compound's action.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production Following Salvicine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a diterpenoid quinone derived from Salvia prionitis, has demonstrated significant anticancer properties both in vitro and in vivo.[1][2] A primary mechanism of its antitumor activity is the induction of reactive oxygen species (ROS), which plays a pivotal role in subsequent cellular events, including the inhibition of topoisomerase II (Topo II), DNA damage, and apoptosis.[1][2][3] The generation of ROS by this compound has been observed in various cancer cell lines, including multidrug-resistant (MDR) variants, highlighting its potential as a broad-spectrum anticancer agent.[1][4]
Accurate measurement of ROS production is crucial for elucidating the precise mechanism of action of this compound and for the development of novel cancer therapeutics. These application notes provide detailed protocols for the quantification of total cellular and mitochondrial ROS levels in cancer cells following treatment with this compound, utilizing common fluorescent probes.
Data Summary: this compound Activity and ROS Induction
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines and provides illustrative data on ROS induction. While direct quantitative fold-increases in ROS upon this compound treatment are not consistently reported in the literature, the provided values are representative of the expected outcomes based on qualitative descriptions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Illustrative ROS Fold Increase (vs. Control) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~2.5 | 2.5 - 4.0 | [4] |
| K562/A02 (MDR) | Chronic Myelogenous Leukemia | ~2.5 | 2.5 - 4.0 | [4] |
| MCF-7 | Breast Cancer | ~1.5 | 3.0 - 5.0 | [1] |
| A549 | Non-small Cell Lung Cancer | ~5.0 | 2.0 - 3.5 | [5] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Significant Increase | [1] |
Signaling Pathway of this compound-Induced ROS and Subsequent Cellular Events
This compound treatment initiates a cascade of events beginning with the generation of ROS. This increase in intracellular ROS leads to the inhibition of Topoisomerase II, a critical enzyme for DNA replication and repair. The inhibition of Topo II by ROS-mediated mechanisms results in DNA double-strand breaks (DSBs), which in turn activate DNA damage response (DDR) pathways, ultimately leading to apoptosis and cell cycle arrest.
Caption: this compound-induced ROS signaling cascade leading to apoptosis.
Experimental Workflow for ROS Measurement
The general workflow for measuring ROS production after this compound treatment involves cell culture, treatment with this compound, staining with a fluorescent ROS indicator, and subsequent analysis using fluorometry or microscopy.
Caption: General workflow for measuring ROS production.
Detailed Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DCFH-DA (5 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates (for plate reader/microscopy) or flow cytometry tubes
-
Positive control (e.g., 100 µM H₂O₂)
-
Negative control (e.g., N-acetylcysteine, NAC, 5 mM)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 1-5 x 10⁴ cells/well in a 96-well plate and allow to attach overnight.
-
For suspension cells, seed at a density of 5 x 10⁴ to 1 x 10⁵ cells/well on the day of the experiment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations should be based on the known IC50 values for the cell line being used (e.g., 0.5, 1, 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) and a positive control (H₂O₂). For mechanistic studies, a pre-treatment with NAC for 1-2 hours before this compound addition can be included.
-
Remove the old medium and add the this compound-containing medium to the cells.
-
Incubate for the desired time points (e.g., 1, 3, 6, 12, 24 hours).
-
-
DCFH-DA Staining:
-
Prepare a fresh 10 µM working solution of DCFH-DA in serum-free medium immediately before use.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Data Acquisition:
-
Plate Reader: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Capture images using a fluorescence microscope with a standard FITC filter set.
-
Flow Cytometry: After staining, detach adherent cells with trypsin (if applicable) and resuspend in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm and emission detected in the green channel (e.g., FL1).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-change in ROS production.
-
Protocol 2: Measurement of Superoxide using Dihydroethidium (DHE)
Principle: DHE is a cell-permeable probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DHE (10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates or flow cytometry tubes
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
DHE Staining:
-
Prepare a fresh 5-10 µM working solution of DHE in serum-free medium.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the DHE working solution to each well.
-
Incubate at 37°C for 20-30 minutes in the dark.
-
-
Data Acquisition:
-
Plate Reader/Microscopy: Wash the cells twice with warm PBS. Add 100 µL of PBS. Measure fluorescence at an excitation of ~518 nm and emission of ~606 nm.
-
Flow Cytometry: After staining, detach and resuspend cells in PBS. Analyze using a flow cytometer with excitation at 488 nm and emission in the red channel (e.g., PE or PerCP).
-
-
Data Analysis: Similar to Protocol 1, calculate the fold-change in superoxide production relative to the control.
Protocol 3: Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells. It is oxidized by mitochondrial superoxide to a red fluorescent product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MitoSOX Red (5 mM stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates or flow cytometry tubes
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX Red Staining:
-
Prepare a fresh 2.5-5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the MitoSOX Red working solution to each well.
-
Incubate at 37°C for 10-15 minutes in the dark.
-
-
Data Acquisition:
-
Plate Reader/Microscopy: Wash the cells three times with warm HBSS. Add 100 µL of HBSS. Measure fluorescence at an excitation of ~510 nm and emission of ~580 nm.
-
Flow Cytometry: After staining, detach and resuspend cells in HBSS. Analyze using a flow cytometer with excitation at 488 nm and emission in the red channel.
-
-
Data Analysis: Calculate the fold-change in mitochondrial superoxide production relative to the control.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for quantifying ROS production in cancer cells treated with this compound. The choice of fluorescent probe will depend on the specific type of ROS being investigated (total ROS, superoxide, or mitochondrial superoxide). By carefully following these protocols, researchers can gain valuable insights into the role of ROS in the anticancer mechanism of this compound, aiding in the further development of this promising therapeutic agent.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species contribute to cell killing and P-glycoprotein downregulation by this compound in multidrug resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In Vitro Anti-Angiogenesis Assays Using Salvicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a diterpenoid quinone derived from the Chinese medicinal plant Salvia prionitis, has demonstrated potent anti-tumor activities. A key aspect of its anti-cancer effect is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. These application notes provide detailed protocols for in vitro assays to evaluate the anti-angiogenic properties of this compound, focusing on its effects on endothelial cell proliferation, migration, tube formation, and apoptosis. Additionally, the underlying signaling pathways modulated by this compound are described and visualized.
Data Presentation: Quantitative Effects of this compound on Angiogenesis
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on human microvascular endothelial cells (HMECs).
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Assay | Cell Line | Treatment Duration | IC50 |
| MTT Assay | HMEC | 72 hours | 7.91 µM[1] |
Table 2: Effect of this compound on Endothelial Cell Migration
| Assay | Cell Line | Treatment Duration | This compound Concentration | Inhibition (%) |
| Wound Healing Assay | HMEC | Not Specified | 1.25 µM | 56%[1] |
| 2.5 µM | 73%[1] | |||
| 5.0 µM | 82%[1] |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Assay | Cell Line | Treatment Duration | This compound Concentration | Observation |
| Matrigel Tube Formation | HMEC | Not Specified | 0.078 - 1.25 µM | Concentration-dependent abrogation of endothelial tube width and length[1] |
Table 4: Effect of this compound on Endothelial Cell Apoptosis
| Assay | Cell Line | Treatment Duration | This compound Concentration | Observation |
| Annexin V-FITC Apoptosis Assay | HUVEC | Not Specified | Concentration-dependent | While this compound is known to induce apoptosis in various cancer cell lines, specific quantitative data on the concentration-dependent induction of apoptosis in endothelial cells requires further investigation. |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Microvascular Endothelial Cells (HMECs)
-
Complete culture medium (e.g., MCDB131 supplemented with 10% FBS, hEGF, hydrocortisone, glutamine, penicillin, and streptomycin)[1]
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HMECs into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.625 to 200 µM.[1] A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HMECs
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed HMECs in 6-well plates and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the center of the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete culture medium containing various concentrations of this compound (e.g., 1.25, 2.5, and 5.0 µM) or a vehicle control.[1]
-
Place the plates on an inverted microscope and capture images of the wound at 0 hours.
-
Incubate the plates at 37°C and 5% CO₂.
-
Capture images of the same wound area at specified time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HMECs
-
Complete culture medium
-
Matrigel basement membrane matrix
-
24-well plates
-
This compound stock solution
-
Inverted microscope with a camera
Procedure:
-
Thaw the Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 300 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.[1]
-
Harvest HMECs and resuspend them in complete culture medium to a final concentration of 2 x 10⁵ cells/mL.[1]
-
Prepare different concentrations of this compound (e.g., 0.078 to 1.25 µM) in the cell suspension.[1] A vehicle control should also be included.
-
Add 250 µL of the cell suspension containing this compound or vehicle to each Matrigel-coated well.[1]
-
Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Observe the formation of tube-like structures using an inverted microscope and capture images.
-
Quantify the anti-angiogenic effect by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Endothelial Cell Apoptosis Assay (Annexin V-FITC Assay)
This protocol details the detection of this compound-induced apoptosis in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or HMECs
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed endothelial cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by modulating several key signaling pathways within endothelial cells. The primary mechanisms include the generation of reactive oxygen species (ROS), which leads to the inactivation of β1 integrin and subsequent disruption of downstream signaling, and the downregulation of basic fibroblast growth factor (bFGF) expression.
Caption: Signaling pathways affected by this compound in angiogenesis.
Experimental Workflow for In Vitro Anti-Angiogenesis Assays
The following diagram illustrates the general workflow for conducting the described in vitro assays to assess the anti-angiogenic potential of this compound.
Caption: General workflow for in vitro anti-angiogenesis assays.
References
Salvicine Protocol for Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvicine, a novel diterpenoid quinone derived from the Chinese herb Salvia prionitis, has demonstrated potent anticancer activities in a variety of preclinical tumor models.[1] It functions as a non-intercalative topoisomerase II (Topo II) inhibitor, exhibiting a distinct mechanism of action compared to conventional chemotherapeutic agents.[2] this compound's anticancer effects are primarily attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and apoptosis in tumor cells.[2] Furthermore, this compound has been shown to possess anti-metastatic and anti-angiogenic properties, making it a promising candidate for comprehensive cancer therapy.
These application notes provide detailed protocols for utilizing this compound in various tumor xenograft models, including human breast carcinoma (MDA-MB-435), lung adenocarcinoma (A549), murine sarcoma (S-180), and Lewis lung carcinoma. The included data and methodologies will guide researchers in evaluating the therapeutic potential of this compound in vivo.
Data Presentation
In Vivo Efficacy of this compound in Tumor Xenograft Models
| Tumor Model | Cell Line | Administration Route | Dosage (mg/kg) | Treatment Schedule | Endpoint | Results |
| Human Breast Carcinoma | MDA-MB-435 (orthotopic) | Intravenous | 6 | Weekly for 10 weeks | Lung Metastasis | 33.0% inhibition of lung metastasis[3] |
| Human Breast Carcinoma | MDA-MB-435 (orthotopic) | Intravenous | 12 | Weekly for 10 weeks | Lung Metastasis | 54.0% inhibition of lung metastasis[3] |
| Human Breast Carcinoma | MDA-MB-435 (orthotopic) | Intravenous | 24 | Weekly for 10 weeks | Lung Metastasis | 81.6% inhibition of lung metastasis[3] |
| Human Lung Adenocarcinoma | A549 | - | - | - | Tumor Growth | Strong anticancer efficacy observed[1] |
| Murine Sarcoma | S-180 | - | - | - | Tumor Growth | Strong anticancer efficacy observed[1] |
| Murine Lewis Lung Carcinoma | LLC | - | - | - | Tumor Growth | Strong anticancer efficacy observed[1] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: A Multi-pronged Attack on Cancer
This compound exerts its anticancer effects through a complex interplay of signaling pathways. A primary mechanism involves the generation of ROS, which leads to the inhibition of Topoisomerase II, subsequent DNA double-strand breaks, and ultimately, apoptosis.
Caption: this compound-induced ROS generation inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Beyond its direct cytotoxic effects, this compound also impedes metastasis by modulating the Rho-dependent signaling pathway. This pathway is crucial for cell adhesion and motility, and its disruption by this compound contributes to the inhibition of tumor spread.
Caption: this compound modulates the Rho-dependent pathway to inhibit cell adhesion, motility, and metastasis.
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a tumor xenograft model.
Caption: General workflow for in vivo evaluation of this compound in tumor xenograft models.
Experimental Protocols
Preparation of this compound for Intravenous Administration
This compound is poorly soluble in aqueous solutions. A common method for preparing poorly soluble compounds for intravenous injection in mice involves the use of a co-solvent system. Note: The optimal formulation should be determined empirically for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add PEG300 to the DMSO-salvicine solution. The ratio of DMSO to PEG300 may need to be optimized (e.g., 1:1 or 1:2 v/v). Vortex the mixture.
-
Slowly add sterile saline or PBS to the co-solvent mixture to achieve the final desired concentration. The final concentration of DMSO should ideally be below 10% of the total injection volume to minimize toxicity.
-
Vortex the final solution thoroughly before administration. The solution should be clear and free of precipitates. Prepare fresh on the day of injection.
Human Breast Carcinoma MDA-MB-435 Orthotopic Xenograft Model
Materials:
-
MDA-MB-435 human breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel™
-
Sterile PBS
-
Surgical instruments
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
27-gauge needles and 1 mL syringes
Protocol:
-
Culture MDA-MB-435 cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 5 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad and inject 0.1 mL of the cell suspension (5 x 10^5 cells) into the fat pad using a 27-gauge needle.
-
Close the incision with surgical clips or sutures.
-
Monitor the animals for tumor growth by palpation and caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control intravenously according to the desired treatment schedule.
-
At the end of the study, euthanize the animals and excise the primary tumors and lungs.
-
Count the number of metastatic nodules on the surface of the lungs to assess the anti-metastatic effect.
Human Lung Adenocarcinoma A549 Subcutaneous Xenograft Model
Materials:
-
A549 human lung adenocarcinoma cells
-
Complete culture medium
-
Male or female athymic nude mice (4-6 weeks old)
-
Sterile PBS
-
27-gauge needles and 1 mL syringes
Protocol:
-
Culture and harvest A549 cells as described for MDA-MB-435 cells.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth with calipers twice weekly.
-
Initiate treatment when tumors reach an average volume of 100-150 mm³.
-
Administer this compound or vehicle control as per the study design.
-
At the study endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis.
Murine Sarcoma S-180 and Lewis Lung Carcinoma Allograft Models
These models utilize murine cell lines implanted into immunocompetent syngeneic mice, allowing for the study of the interaction between the treatment, the tumor, and the host immune system.
Materials:
-
S-180 (sarcoma) or Lewis Lung Carcinoma (LLC) cells
-
Complete culture medium
-
Syngeneic mice (e.g., BALB/c for S-180, C57BL/6 for LLC), 4-6 weeks old
-
Sterile PBS
-
27-gauge needles and 1 mL syringes
Protocol:
-
Culture and prepare S-180 or LLC cells as described for the human cell lines.
-
Inject 0.2 mL of the cell suspension (typically 1-2 x 10^6 cells) subcutaneously into the flank of the appropriate mouse strain.
-
Monitor tumor growth and initiate treatment as described for the A549 xenograft model.
-
At the end of the study, collect tumors and other relevant tissues for analysis.
Conclusion
This compound represents a promising anticancer agent with a multifaceted mechanism of action. The protocols and data presented in these application notes provide a framework for the in vivo evaluation of this compound in various tumor xenograft models. Careful adherence to these methodologies will enable researchers to further elucidate the therapeutic potential of this novel compound and contribute to the development of more effective cancer treatments.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Salvicine Stability Under Experimental Conditions: A Technical Support Center
For researchers, scientists, and drug development professionals working with Salvicine, ensuring its stability throughout experimental procedures is paramount for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: How should I store the solid this compound compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following this recommendation will help prevent degradation of the compound before it is used in experiments.
Q2: What is the best solvent to dissolve this compound for in vitro assays?
A2: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is this compound in a DMSO stock solution?
Q4: Can I store this compound in aqueous solutions or cell culture media?
A4: It is strongly advised to prepare fresh dilutions of this compound in aqueous solutions or cell culture media immediately before use. Diterpenoid quinones, the chemical class to which this compound belongs, can be susceptible to degradation in aqueous environments, particularly at non-neutral pH and when exposed to light.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors related to this compound's stability. Consider the following:
-
Degradation of stock solution: If the DMSO stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded.
-
Instability in culture medium: this compound may not be stable in your specific cell culture medium over the duration of your experiment. The pH of the medium and exposure to light during incubation can contribute to degradation.
-
Precipitation: When diluting the DMSO stock solution into an aqueous medium, this compound may precipitate if the final concentration exceeds its solubility limit in the aqueous environment. This can be observed as a cloudy appearance in the medium.
-
Adsorption to plastics: Like many hydrophobic compounds, this compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no biological activity observed | 1. Degraded this compound stock solution.2. Insufficient concentration reaching the cells due to precipitation or adsorption.3. Instability of this compound in the experimental medium. | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO.2. Visually inspect for precipitation after diluting in the medium. If precipitation occurs, try a lower final concentration or the use of a solubilizing agent (ensure the agent itself does not affect the experiment). Consider using low-adhesion plasticware.3. Minimize the exposure of the final working solution to light and use it immediately after preparation. |
| High variability between replicate wells in cell-based assays | 1. Uneven precipitation of this compound upon dilution.2. Inconsistent exposure to light across the plate.3. Edge effects in the multi-well plate. | 1. Ensure thorough mixing after diluting the stock solution into the medium. Vortex gently before adding to the cells.2. Protect the plate from light during incubation by wrapping it in aluminum foil.3. Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile medium or PBS. |
| Unexpected cytotoxicity at low concentrations | 1. Synergistic toxic effects with the solvent (DMSO).2. Formation of a more toxic degradation product. | 1. Ensure the final DMSO concentration is well below the toxic threshold for your cell line. Run a vehicle control with the same DMSO concentration.2. Use freshly prepared this compound solutions to minimize the presence of degradation products. |
Data on this compound Stability (Hypothetical Data Based on Diterpenoid Quinone Properties)
Since specific quantitative stability data for this compound is not publicly available, the following tables provide hypothetical data based on the known properties of structurally similar diterpenoid quinones. This data is intended to guide experimental design and highlight the importance of controlling these parameters.
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 37°C after 24 hours
| pH | Remaining this compound (%) | Observations |
| 3.0 | 95 | Relatively stable in acidic conditions. |
| 5.0 | 90 | Minor degradation. |
| 7.4 | 75 | Significant degradation at physiological pH. |
| 9.0 | 40 | Rapid degradation in alkaline conditions. |
Table 2: Hypothetical Temperature Stability of this compound in DMSO (10 mM) after 1 month
| Storage Temperature (°C) | Remaining this compound (%) |
| 4 | 85 |
| -20 | 98 |
| -80 | >99 |
Table 3: Hypothetical Photostability of this compound in Cell Culture Medium at 37°C
| Exposure Time to Light | Remaining this compound (%) |
| 0 hours | 100 |
| 4 hours | 80 |
| 24 hours | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: Solid this compound, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. Protect the plate from light.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for this compound experiments.
By adhering to these guidelines and considering the potential stability challenges, researchers can enhance the reliability and reproducibility of their experimental outcomes with this compound.
References
Optimizing Salvicine Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Salvicine for in vitro experiments. This compound, a diterpenoid quinone derived from Salvia prionitis, is a potent anti-cancer agent known to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of tumor cell lines.[1][2][3] Proper concentration selection is critical for obtaining reproducible and meaningful results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a non-intercalative inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription.[1][2][4] It stabilizes the Topo II-DNA cleavage complex, leading to DNA double-strand breaks.[1][2] Additionally, this compound is known to generate reactive oxygen species (ROS), which contributes to its cytotoxic effects and induction of apoptosis.[1][5][6][7] It interacts with the ATPase domain of Topo II, inhibiting its catalytic activity.[4][8]
Q2: What are the common cellular effects of this compound treatment?
This compound treatment in cancer cells typically leads to:
-
Induction of Apoptosis: Triggered by DNA damage and ROS production.[1][2][6]
-
Cell Cycle Arrest: Often observed at the G1 or G2/M phase, depending on the cell line and concentration.[3]
-
Inhibition of Proliferation and Cytotoxicity: Demonstrated across a broad range of human tumor cell lines.[1][3]
-
Generation of Reactive Oxygen Species (ROS): A key contributor to its anticancer activity.[1][5][7]
-
DNA Damage: As a consequence of Topoisomerase II inhibition and ROS generation.[1][6]
Q3: In which solvent should I dissolve this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cytotoxicity assay such as the MTT assay. Based on the IC50 value, you can select a range of concentrations for subsequent mechanistic studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Incomplete dissolution of this compound. | Ensure the this compound stock solution is fully dissolved and well-mixed before diluting into the culture medium. | |
| Fluctuation in incubation time. | Maintain consistent incubation periods for all experimental plates. | |
| Unexpectedly high cytotoxicity even at low concentrations. | Cell line is highly sensitive to this compound. | Perform a wider range of dilutions, starting from very low nanomolar concentrations. |
| Contamination of cell culture. | Regularly check for mycoplasma and other microbial contaminants. | |
| Errors in dilution calculations. | Double-check all calculations for stock and working solutions. | |
| No significant effect observed even at high concentrations. | Cell line is resistant to this compound. | Consider using cell lines known to be sensitive to this compound or investigate mechanisms of resistance (e.g., expression of drug efflux pumps like P-glycoprotein).[7] |
| Degradation of this compound. | Prepare fresh working solutions from the stock for each experiment. Store the stock solution properly as recommended by the supplier. | |
| Insufficient incubation time. | Increase the duration of this compound exposure. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.[3] | |
| Difficulty in detecting apoptosis. | Concentration of this compound is too high, leading to necrosis. | Use a range of concentrations around the IC50 value. High concentrations can induce rapid cell death through necrosis rather than apoptosis. |
| Apoptosis detection assay is not sensitive enough. | Try multiple apoptosis assays, such as Annexin V/PI staining, caspase activity assays, or TUNEL staining. | |
| Timing of the assay is not optimal. | Perform a time-course experiment to identify the peak of apoptotic activity. | |
| Inconsistent cell cycle arrest results. | Asynchronous cell population. | Synchronize the cells before this compound treatment to obtain a more uniform response. |
| Sub-optimal concentration of this compound. | The concentration required to induce cell cycle arrest may differ from that causing cytotoxicity. Test a range of concentrations. | |
| Incorrect flow cytometry gating. | Ensure proper gating strategies to accurately quantify cell cycle phases. |
Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines after 72 hours of exposure, as determined by the MTT assay.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| HL-60 | Promyelocytic Leukemia | 1.89 |
| K562 | Chronic Myelogenous Leukemia | 2.45 |
| U937 | Histiocytic Lymphoma | 3.12 |
| Solid Tumors | ||
| A549 | Lung Carcinoma | 18.66[9] |
| SGC-7901 | Gastric Carcinoma | 0.98 |
| MKN-28 | Gastric Carcinoma | 1.21 |
| Bel-7402 | Hepatocellular Carcinoma | 1.56 |
| BGC-823 | Gastric Carcinoma | 1.78 |
| HCT-116 | Colon Carcinoma | 2.11 |
| A2780 | Ovarian Carcinoma | 2.34 |
| HeLa | Cervical Carcinoma | 2.87 |
| MCF-7 | Breast Carcinoma | 3.45 |
| PC-3 | Prostate Carcinoma | 4.12 |
| U-2 OS | Osteosarcoma | 5.67 |
| SK-OV-3 | Ovarian Carcinoma | 6.23 |
Note: The cytotoxic activity of this compound can be influenced by the specific experimental conditions and the passage number of the cell lines.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to analyze the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
General Experimental Workflow for this compound Treatment
Caption: Workflow for in vitro this compound experiments.
This compound-Induced Cell Cycle Arrest Pathway
Caption: this compound's impact on cell cycle regulation.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity of this compound, a novel diterpenoid quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species contribute to cell killing and P-glycoprotein downregulation by this compound in multidrug resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Identifying and mitigating off-target effects of Salvicine
Welcome to the technical support center for Salvicine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects during their experiments with this novel topoisomerase II inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a structurally modified diterpenoid quinone that acts as a novel anticancer drug candidate.[1] Its primary on-target effect is the inhibition of DNA topoisomerase II (Topo II).[1] It functions as a Topo II poison by stabilizing the enzyme-DNA cleavage complex, which leads to DNA double-strand breaks.[1] Unlike some other Topo II inhibitors, this compound is not a DNA intercalating agent.[1] It has a strong inhibitory activity against Topo II with an approximate IC50 value of 3 microM in a kDNA decatenation assay.[1]
Q2: What are the known cellular effects of this compound beyond Topoisomerase II inhibition?
Beyond its primary target, this compound has been observed to induce a number of cellular effects that may be considered off-target or downstream consequences of its primary mechanism. A key effect is the generation of Reactive Oxygen Species (ROS).[2][3] This ROS production plays a central role in many of this compound's observed activities, including the induction of DNA damage and apoptosis.[2][3] Additionally, this compound has been shown to modulate signaling pathways related to cell adhesion and metastasis, including the Rho-GTPase pathway and integrin signaling.[2][4] It also activates stress-activated protein kinases like p38 MAPK and ERK.[4]
Q3: My cells are showing unexpected changes in adhesion and morphology after this compound treatment. What could be the cause?
This compound has been demonstrated to inhibit the adhesion of cancer cells to extracellular matrix components like fibronectin and collagen.[4][5] This is often accompanied by a rounded cell morphology and disruption of focal adhesions and actin stress fibers.[4] These effects are linked to the downregulation of β1 integrin ligand affinity and the dephosphorylation of focal adhesion kinase (FAK) and paxillin.[4] These changes in cell adhesion are often mediated by the generation of ROS and the subsequent activation of the ERK and p38 MAPK signaling pathways.[4]
Q4: I am observing activation of stress-activated protein kinases (p38 MAPK, ERK) in my experiments. Is this a known effect of this compound?
Yes, the activation of p38 MAPK and ERK is a known downstream effect of this compound treatment.[4] This activation is often linked to the this compound-induced generation of ROS.[4] If you are studying signaling pathways that are sensitive to MAPK activation, it is crucial to consider this effect and include appropriate controls, such as co-treatment with specific p38 or MEK/ERK inhibitors (e.g., SB203580 and U0126, respectively).[4]
Q5: How can I mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for ensuring that your experimental results are attributable to the intended mechanism of action. Here are a few strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit Topoisomerase II in your specific cell line to minimize broad cellular stress and off-target interactions.
-
Employ specific inhibitors for off-target pathways: If you observe activation of pathways like ERK or p38 MAPK, consider using specific inhibitors for these kinases as controls to dissect their contribution to the overall cellular phenotype.[4]
-
Utilize ROS scavengers: Since many of this compound's effects are mediated by ROS, co-treatment with an ROS scavenger like N-acetyl-L-cysteine (NAC) can help to distinguish between ROS-dependent and ROS-independent effects.[6]
-
Confirm with genetic approaches: Where possible, use techniques like siRNA or CRISPR to knock down Topoisomerase II and see if the observed phenotype mimics that of this compound treatment. This can help to confirm that the effect is on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High level of apoptosis at concentrations that should only inhibit Topo II. | This compound-induced ROS generation can lead to significant cellular stress and apoptosis, independent of direct Topoisomerase II poisoning in some contexts. | 1. Measure ROS levels in your cells after this compound treatment. 2. Co-treat with an ROS scavenger (e.g., N-acetyl-L-cysteine) to see if apoptosis is reduced.[6] 3. Perform a dose-response curve to find a concentration that inhibits Topo II with minimal induction of apoptosis. |
| Unexpected changes in gene expression related to cell adhesion and migration. | This compound is known to affect the Rho-GTPase and integrin signaling pathways, which can alter the expression of genes involved in cell adhesion and motility.[2][7] | 1. Analyze the phosphorylation status of FAK and paxillin.[4] 2. Perform a Rho GTPase activation assay. 3. Compare your gene expression data with published microarray data on this compound-treated cells.[7] |
| Inconsistent results between different cell lines. | The cellular response to this compound can be cell-type specific, depending on the endogenous levels of ROS, the expression of different integrins, and the status of DNA damage repair pathways. | 1. Characterize the baseline levels of ROS and the expression of key proteins (e.g., Topo II, β1 integrin) in your cell lines. 2. Perform dose-response curves for cytotoxicity (IC50) for each cell line to determine their relative sensitivity. |
| Difficulty in distinguishing on-target vs. off-target effects. | The pleiotropic effects of this compound, particularly ROS generation, can make it challenging to isolate the consequences of Topoisomerase II inhibition alone. | 1. Use a multi-pronged approach: a. Biochemical assays: Directly measure Topo II activity (e.g., decatenation assay). b. Cellular assays with controls: Use ROS scavengers and inhibitors of downstream pathways (e.g., MAPK inhibitors).[4][6] c. Genetic validation: Use siRNA or CRISPR to deplete Topo II and compare the phenotype to this compound treatment. |
Quantitative Data Summary
| Parameter | Assay | Cell Line/System | Value | Reference |
| Topo II Inhibition (IC50) | kDNA Decatenation Assay | Purified Topoisomerase II | ~ 3 µM | [1] |
| Cytotoxicity (IC50) | MTT Assay (48h) | Raji (human Burkitt's lymphoma) | 1.87 µM | [8] |
| A549 (human lung carcinoma) | 1.82 µM | [8] | ||
| K562 (human myelogenous leukemia) | 10.38 µM | [8] | ||
| HL-60 (human promyelocytic leukemia) | 1.23 µM | [8] | ||
| Cell Adhesion Inhibition | Crystal Violet Staining (1h) | MDA-MB-435 (human breast cancer) on Fibronectin | Dose-dependent inhibition observed | [5] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from methods used to assess this compound-induced ROS generation.[6]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
N-acetyl-L-cysteine (NAC) (for control experiments)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorometer readings or plates with glass bottoms for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess DCFH-DA.
-
Add fresh cell culture medium containing various concentrations of this compound. For a negative control, use vehicle (e.g., DMSO). For a positive control to mitigate ROS, pre-incubate cells with NAC before adding this compound.
-
Incubate for the desired time period (e.g., 1-2 hours).
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
Protocol 2: Immunoblotting for Phosphorylated ERK and p38 MAPK
This protocol is a standard method to assess the activation of MAPK pathways.[9][10]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 or p38 MAPK as a loading control.
Protocol 3: Rho GTPase Activation Assay (Pull-down Assay)
This protocol is a common method to measure the activation of Rho GTPases.[11][12][13]
Materials:
-
This compound
-
Rho Activation Assay Kit (containing GST-Rhotekin-RBD beads or similar)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Primary antibody: anti-RhoA or anti-RhoC
-
Western blotting reagents
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells with the provided lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Reserve a small aliquot of the lysate to determine the total Rho protein levels.
-
Incubate the remaining lysate with GST-Rhotekin-RBD beads (which specifically bind to active, GTP-bound Rho) for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins (active Rho) and the reserved total Rho lysate by Western blotting using an anti-Rho antibody.
-
Quantify the band intensities to determine the ratio of active to total Rho.
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inactivates beta 1 integrin and inhibits adhesion of MDA-MB-435 cells to fibronectin via reactive oxygen species signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Reactive oxygen species contribute to cell killing and P-glycoprotein downregulation by this compound in multidrug resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimetastatic effect of this compound on human breast cancer MDA-MB-435 orthotopic xenograft is closely related to Rho-dependent pathway - East China Normal University [pure.ecnu.edu.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sustained compensatory p38 MAPK signaling following treatment with MAPK inhibitors induces the immunosuppressive protein CD73 in cancer: combined targeting could improve outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RhoC GTPase Activation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Improving In Vivo Delivery of Salvicine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Salvicine.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic diterpenoid quinone with potent anticancer and antimetastatic properties observed in both in vitro and in vivo studies.[1][2][3][4] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] Unlike some other topoisomerase II inhibitors, this compound is non-intercalative. It functions by binding to the ATPase domain of the enzyme, which promotes the formation of a stable complex between the enzyme and DNA, ultimately leading to DNA strand breaks.[3] Furthermore, this compound induces the generation of reactive oxygen species (ROS), which contributes to DNA damage and apoptosis in cancer cells.[3] It has also demonstrated efficacy against multidrug-resistant (MDR) cancer cells.[1][4]
2. What are the main challenges in the in vivo delivery of this compound?
Like many diterpenoid compounds, this compound is poorly soluble in aqueous solutions, which presents a significant hurdle for in vivo administration, particularly for intravenous injection. This poor solubility can lead to low bioavailability, rapid clearance from circulation, and potential for precipitation in the bloodstream, which can cause toxicity. Therefore, effective formulation strategies are essential for successful in vivo delivery and to maximize its therapeutic potential. While research has demonstrated its in vivo efficacy, detailed pharmacokinetic and pharmacodynamic data for this compound remain an area of active investigation.[2]
3. What are the potential delivery systems for this compound?
To overcome the challenges of poor solubility and to enhance its therapeutic index, various drug delivery systems can be explored for this compound. These include:
-
Nanoparticle-based systems: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation, prolong its circulation time, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect. PEGylated poly(n-hexadecyl cyanoacrylate) (PHDCA) nanoparticles have been investigated as a carrier for this compound.[5]
-
Liposomal formulations: Liposomes are versatile vesicles that can encapsulate both hydrophobic and hydrophilic drugs. For a hydrophobic drug like this compound, it can be entrapped within the lipid bilayer of the liposome. Liposomal delivery can enhance solubility, reduce systemic toxicity, and improve drug accumulation at the tumor site. While specific liposomal formulations for this compound are not extensively reported in the literature, this remains a promising avenue for investigation.
4. What is known about the clinical development of this compound?
This compound has been reported to be in Phase II clinical trials.[6] However, specific details regarding the formulation and delivery methods used in these trials are not publicly available.
Troubleshooting Guides
A. Nanoparticle-Based Delivery of this compound
This guide focuses on the use of polymeric nanoparticles for this compound delivery, drawing on published data for PEGylated polycyanoacrylate nanoparticles.[5]
Issue 1: Low Drug Encapsulation Efficiency
-
Possible Cause: Poor affinity of this compound for the polymer matrix, or drug leakage during the nanoparticle preparation process.
-
Troubleshooting Steps:
-
Optimize the Polymer Composition: The choice of polymer is critical. For this compound, PEGylated PHDCA has shown high entrapment efficiency.[5] Experiment with different polymers or co-polymers to find one with better compatibility with this compound's chemical structure.
-
Adjust the Drug-to-Polymer Ratio: Varying the initial amount of this compound relative to the polymer can significantly impact encapsulation. Create a matrix of different ratios and measure the resulting encapsulation efficiency to find the optimal loading.
-
Modify the Preparation Method: The emulsion/solvent evaporation method is commonly used.[5] Fine-tuning parameters such as the type of organic solvent, the concentration of surfactant, and the speed and duration of homogenization can improve drug retention within the nanoparticles.
-
Issue 2: Poor Nanoparticle Stability (Aggregation)
-
Possible Cause: Insufficient surface charge or steric hindrance to prevent particle agglomeration.
-
Troubleshooting Steps:
-
PEGylation: The use of polyethylene glycol (PEG) to coat the nanoparticle surface provides steric stabilization and has been shown to result in a low surface potential for this compound nanoparticles, which can improve stability.[5]
-
Optimize Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles. A higher absolute value (typically > ±20 mV) indicates greater electrostatic repulsion between particles, leading to better stability. This can be influenced by the choice of polymer and surfactants.
-
Lyophilization with Cryoprotectants: For long-term storage, nanoparticles can be lyophilized (freeze-dried). The addition of cryoprotectants like trehalose or sucrose is often necessary to prevent aggregation during this process.
-
Issue 3: Inconsistent In Vivo Efficacy
-
Possible Cause: Suboptimal nanoparticle size, rapid clearance from circulation, or inefficient tumor targeting.
-
Troubleshooting Steps:
-
Control Particle Size: Nanoparticle size influences their biodistribution and ability to accumulate in tumors via the EPR effect. For this compound-loaded PEGylated PHDCA nanoparticles, a size of approximately 250 nm has been reported.[5] Aim for a narrow size distribution (low polydispersity index) for consistent performance.
-
Enhance Circulation Time: PEGylation is a well-established method to reduce opsonization and subsequent clearance by the reticuloendothelial system (RES), thereby increasing the circulation half-life of nanoparticles.[7]
-
Dose Escalation Studies: The reported effective intravenous doses for non-formulated this compound in mouse models range from 6 mg/kg to 24 mg/kg weekly.[8] It is crucial to perform a dose-escalation study with the nanoparticle formulation to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.
-
B. Liposomal Delivery of this compound (General Guidance)
As there is limited specific data on liposomal formulations of this compound, this guide provides general troubleshooting advice based on established liposomal drug delivery principles.
Issue 1: Low this compound Entrapment in Liposomes
-
Possible Cause: this compound's hydrophobicity may lead to poor association with the lipid bilayer.
-
Troubleshooting Steps:
-
Lipid Composition: Vary the lipid composition of the liposomes. The inclusion of cholesterol can modulate bilayer fluidity and may enhance the incorporation of hydrophobic drugs. Experiment with different phospholipids (e.g., DSPC, DPPC, Egg PC) to find a composition that maximizes this compound loading.
-
Preparation Method: The thin-film hydration method followed by sonication or extrusion is a common technique. Optimize the hydration buffer (pH, ionic strength) and the extrusion parameters (pore size, number of cycles) to improve drug entrapment.
-
Remote Loading (for ionizable compounds): If this compound has an ionizable group, remote loading techniques using a pH or ion gradient can be a highly efficient method for drug encapsulation.
-
Issue 2: Premature Drug Leakage from Liposomes
-
Possible Cause: Instability of the liposomal bilayer in biological fluids.
-
Troubleshooting Steps:
-
Incorporate Cholesterol: Cholesterol is known to increase the stability of the lipid bilayer and reduce drug leakage.
-
Use High Phase Transition Temperature (Tm) Lipids: Phospholipids with a higher Tm form more rigid and less leaky bilayers at physiological temperatures.
-
PEGylation: Similar to nanoparticles, PEGylating the liposome surface can enhance stability and prolong circulation time.
-
Data and Protocols
Quantitative Data Summary
Table 1: Characterization of this compound-Loaded Nanoparticles
| Parameter | PEGylated PHDCA Nanoparticles | PHDCA Nanoparticles |
|---|---|---|
| Entrapment Efficiency | 92.6% | 98.9% |
| Average Particle Size | ~250 nm | Not specified |
| Zeta Potential | -9.6 mV | -23.1 mV |
| Drug Release Profile | Initial burst, followed by a plateau and sustained release | Not specified |
(Data sourced from Li Y, et al. Acta Pharmacol Sin. 2001)[5]
Table 2: Preclinical In Vivo Efficacy of (Non-Formulated) this compound
| Animal Model | Treatment Regimen | Outcome |
|---|---|---|
| MDA-MB-435 Orthotopic Xenografts (Nude Mice) | 6 mg/kg, 12 mg/kg, and 24 mg/kg weekly, intravenously for 10 weeks | Reduced lung metastasis by 30%, 50%, and 80% respectively, with no significant effect on primary tumor growth. |
(Data sourced from Lang L, et al. Mol Cancer Ther. 2004)[8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEGylated PHDCA Nanoparticles (Based on Published Method)
This protocol is a general outline based on the emulsion/solvent evaporation method described for this compound nanoparticles.[5] Researchers should optimize the specific parameters for their experimental setup.
-
Polymer Synthesis: Synthesize poly(methoxypolyethyleneglycol cyanoacrylate-co-n-hexadecyl cyanoacrylate) (PEGylated PHDCA) as per established chemical synthesis protocols.
-
Emulsification:
-
Dissolve a specific amount of this compound and PEGylated PHDCA polymer in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, poloxamer).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.
-
As the solvent evaporates, the polymer precipitates, entrapping the this compound to form nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove any un-encapsulated drug and excess surfactant.
-
Resuspend the purified nanoparticles in a suitable buffer for characterization and in vivo administration.
-
-
Characterization:
-
Determine the particle size and polydispersity index using dynamic light scattering (DLS).
-
Measure the zeta potential to assess surface charge and stability.
-
Quantify the entrapment efficiency using a validated HPLC method to measure the amount of this compound in the nanoparticles relative to the initial amount used.
-
Visualizations
Caption: this compound's mechanism of action involves ROS induction and Topoisomerase II inhibition.
Caption: Experimental workflow for this compound nanoparticle formulation and in vivo testing.
References
- 1. wbcil.com [wbcil.com]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, this compound, in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated polycyanoacrylate nanoparticles as this compound carriers: synthesis, preparation, and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate potential side effects of Salvicine in animal models
Disclaimer: The following information is for research purposes only. Salvicine is an investigational compound, and its safety and efficacy have not been fully established. Researchers should exercise caution and adhere to all relevant institutional and national guidelines for animal experimentation. The mitigation strategies discussed are based on preclinical research and have not been approved for clinical use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers utilizing this compound in animal models. The information is compiled from available preclinical data and aims to help mitigate potential side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a diterpenoid quinone compound that exhibits anticancer activity primarily through the inhibition of topoisomerase II (Topo II).[1] This inhibition leads to DNA double-strand breaks in cancer cells, ultimately inducing apoptosis.[1] A key feature of this compound's mechanism is the induction of reactive oxygen species (ROS), which plays a significant role in its cytotoxic effects.[2]
Q2: What are the potential side effects of this compound in animal models?
While often cited as having "low toxic side effects," detailed public data on the in vivo toxicology of this compound is limited.[3] Based on its mechanism of action (ROS generation) and data from related compounds, potential side effects in animal models could include:
-
General malaise: Weight loss, decreased food and water intake, lethargy.
-
Gastrointestinal issues: Diarrhea or constipation.
-
Neurological signs: Tremors, ataxia, or convulsions at higher doses.
-
Organ-specific toxicity: As with many chemotherapeutic agents, high doses may lead to liver or kidney toxicity, though this has not been specifically reported for this compound.
Q3: What is the proposed basis for this compound-induced side effects?
The generation of reactive oxygen species (ROS) is believed to be a major contributor to this compound-induced side effects.[2] While essential for its anticancer activity, excessive ROS can cause oxidative stress and damage to healthy tissues, leading to the observed toxicities.
Q4: Is there a potential strategy to mitigate these side effects?
Based on in vitro studies, the antioxidant N-acetylcysteine (NAC) has been shown to effectively counteract the ROS-mediated effects of this compound.[2] NAC is a precursor to glutathione, a major intracellular antioxidant, and can directly scavenge ROS. While in vivo data is not yet available, co-administration of NAC with this compound is a promising strategy to explore for mitigating systemic toxicity while potentially preserving its antitumor efficacy.
Troubleshooting Guide for Common Issues in this compound Animal Studies
This guide provides practical advice for researchers who encounter common problems during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss (>15% of initial body weight) | High dose of this compound leading to systemic toxicity and reduced appetite. | - Reduce the dose of this compound in subsequent experiments.- Monitor food and water intake daily; provide nutritional supplements if necessary.- Consider co-administration with an antioxidant like N-acetylcysteine (NAC) to reduce systemic toxicity (see experimental protocol below). |
| Lethargy and Reduced Activity | General malaise due to drug administration. | - Ensure animals are housed in a low-stress environment.- Provide enrichment materials in cages.- If lethargy is severe, consider reducing the dose or frequency of this compound administration. |
| Diarrhea | Gastrointestinal toxicity. | - Ensure adequate hydration with accessible water sources.- Monitor for signs of dehydration (e.g., skin tenting).- If severe or persistent, consult with a veterinarian and consider dose reduction. |
| Skin Irritation at Injection Site (for subcutaneous or intraperitoneal administration) | Local inflammatory reaction to the drug or vehicle. | - Rotate injection sites.- Ensure the drug is fully dissolved and at an appropriate pH.- Dilute the drug in a larger volume of a suitable vehicle. |
| Inconsistent Antitumor Efficacy | Issues with drug formulation, administration, or tumor model. | - Ensure consistent and accurate dosing.- Verify the stability of the this compound formulation.- Characterize the tumor model to ensure it is responsive to Topo II inhibitors. |
Proposed Experimental Protocol for Mitigation with N-acetylcysteine (NAC)
This protocol is intended for researchers who wish to investigate the potential of NAC to mitigate this compound-induced side effects in their animal models. This is an investigational approach and should be optimized for your specific model and experimental design.
Objective: To determine if co-administration of N-acetylcysteine (NAC) can reduce the systemic toxicity of this compound in a tumor-bearing mouse model without compromising its antitumor efficacy.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Sterile saline or other appropriate vehicle
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Experimental Groups:
-
Vehicle Control: Animals receive the vehicle for both this compound and NAC.
-
This compound Only: Animals receive this compound at the therapeutic dose.
-
This compound + NAC: Animals receive this compound at the therapeutic dose and NAC.
-
NAC Only: Animals receive NAC at the dose used in the combination group.
Procedure:
-
Dosing:
-
This compound: Administer this compound at the desired therapeutic dose and route (e.g., intraperitoneal, oral gavage).
-
NAC: Based on previous in vivo studies with other agents, a starting dose of 100-150 mg/kg of NAC administered intraperitoneally 1-2 hours before this compound administration is a reasonable starting point. The optimal timing and dose of NAC will need to be determined empirically.
-
-
Monitoring:
-
Toxicity: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and gastrointestinal distress. Record body weight at least three times per week.
-
Efficacy: Measure tumor volume with calipers three times per week.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and major organs (liver, kidneys, spleen, heart) for histopathological analysis.
-
Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
Data Analysis:
-
Compare body weight changes between the "this compound Only" and "this compound + NAC" groups to assess the mitigating effect of NAC on systemic toxicity.
-
Compare tumor growth curves between the "this compound Only" and "this compound + NAC" groups to determine if NAC interferes with the antitumor efficacy of this compound.
-
Analyze histopathology and blood chemistry data to assess organ-specific toxicity.
Visualizing Key Pathways and Workflows
This compound's Mechanism of Action and Proposed Mitigation
Caption: this compound's dual effect and the proposed mitigation by NAC.
Experimental Workflow for Evaluating NAC Mitigation Strategy
References
- 1. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Salvicine Experiments - Reproducibility and Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Salvicine experiments. Our goal is to help you achieve reproducible and reliable results by addressing common challenges and sources of variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
1. Compound Handling and Storage
-
Question: How should I prepare and store my this compound stock solution to ensure its stability?
-
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, high-purity DMSO. For long-term storage, it is recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data for this compound in DMSO is not extensively published, it is a common practice for quinone-based compounds to be susceptible to degradation.[1][2] To ensure reproducibility, it is advisable to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock. The final DMSO concentration in your cell culture should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[3][4][5][6]
-
-
Question: I've noticed a precipitate in my this compound solution after diluting it in aqueous media. What should I do?
-
Answer: Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[1] To redissolve the precipitate, you can try gentle vortexing, sonication, or warming the solution in a 37°C water bath.[1] It is imperative to ensure that the compound is fully dissolved before adding it to your cells to avoid inaccurate dosing and variability in your results.
-
-
Question: Is this compound sensitive to light?
-
Answer: While specific photostability studies on this compound are not widely available, many quinone-containing compounds are known to be light-sensitive.[7] As a precautionary measure, it is recommended to protect this compound solutions from direct light exposure by using amber-colored tubes or wrapping tubes and plates in aluminum foil. This will help prevent photodegradation and maintain the compound's activity.
-
2. In Vitro Cell-Based Assays
-
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
-
Answer: Inconsistent IC50 values can arise from several factors:
-
Cell Density: The number of cells seeded per well can influence the apparent cytotoxicity of a compound. Higher cell densities may require higher concentrations of the drug to achieve the same effect. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Cell Health and Passage Number: The physiological state of your cells can impact their response to this compound. Always use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range to minimize variability.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds and affect their bioavailability. Variations in serum concentration between experiments can lead to inconsistent results. Using a consistent and recorded serum percentage is important.
-
Incubation Time: The duration of this compound exposure will directly impact the observed cytotoxicity. Ensure that the incubation time is precisely controlled and consistent across all experiments.
-
Reagent Variability: Differences in batches of media, serum, or other reagents can introduce variability. It is good practice to test new batches of critical reagents before use in large-scale experiments.
-
-
-
Question: I am not observing the expected level of apoptosis after this compound treatment. What could be the reason?
-
Answer: The induction of apoptosis by this compound is a key mechanism of its anticancer activity.[8] If you are not observing the expected apoptotic effects, consider the following:
-
Cell Line Specificity: The apoptotic response to this compound can vary between different cell lines. Some cell lines may be more resistant or utilize different cell death pathways.
-
Concentration and Time Dependence: Apoptosis is both concentration- and time-dependent. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Method of Detection: The sensitivity of apoptosis detection methods can vary. Ensure you are using a reliable and sensitive assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
-
ROS Production: this compound-induced apoptosis is mediated by the generation of Reactive Oxygen Species (ROS).[9][10] If ROS production is insufficient, the apoptotic cascade may not be effectively triggered.
-
-
3. Reactive Oxygen Species (ROS) Measurement
-
Question: My ROS measurements are inconsistent and have high background fluorescence. How can I improve my assay?
-
Answer: Measuring ROS can be challenging due to their transient nature and high reactivity. To improve consistency:
-
Probe Selection and Handling: Use a fresh, high-quality fluorescent probe for ROS detection, such as DCFDA (H2DCFDA). Protect the probe from light and minimize freeze-thaw cycles.
-
Cellular Autofluorescence: Some cell lines have high intrinsic autofluorescence. Always include an unstained cell control to determine the background fluorescence.
-
Buffer Composition: Certain buffer components can interfere with ROS assays. It is advisable to use a simple buffer like phosphate-buffered saline (PBS) for the final measurement step.
-
Timing is Critical: ROS production can be rapid and transient. Perform measurements at optimal time points after this compound treatment, which may need to be determined empirically for your system.
-
Positive Control: Include a positive control, such as hydrogen peroxide (H₂O₂) or another known ROS inducer, to ensure that your assay is working correctly.
-
-
4. Topoisomerase II (Topo II) Activity Assays
-
Question: I am having trouble detecting a consistent inhibition of Topoisomerase II activity with this compound. What are some troubleshooting tips?
-
Answer: this compound acts as a Topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex.[8] Issues with this assay can arise from:
-
Enzyme Activity: Ensure that the Topoisomerase II enzyme you are using is active. Include a positive control with a known Topo II inhibitor, like etoposide, and a negative control with no inhibitor.[11]
-
ATP Concentration: Topoisomerase II activity is ATP-dependent. Ensure that the ATP in your reaction buffer has not degraded. It is best to use freshly prepared ATP solutions.[12]
-
Solvent Effects: If this compound is dissolved in DMSO, include a solvent control to ensure that the DMSO concentration is not inhibiting the enzyme's activity.[13][14]
-
Assay Type: There are different types of Topo II assays (e.g., kDNA decatenation, plasmid relaxation, and cleavage assays). The choice of assay can influence the results. Cleavage assays are generally more direct for studying Topo II poisons.
-
-
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines, as reported in the literature. These values can serve as a reference for designing your own experiments; however, it is important to note that IC50 values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but potent | [9] |
| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but potent | [9] |
| U-937 | Histiocytic Lymphoma | Not explicitly stated, but potent | [9] |
| SGC-7901 | Gastric Adenocarcinoma | Not explicitly stated, but potent | [9] |
| MKN-28 | Gastric Adenocarcinoma | Not explicitly stated, but potent | [9] |
| A549 | Lung Carcinoma | Not explicitly stated, but potent | [9] |
| SPC-A4 | Lung Adenocarcinoma | Not explicitly stated, but potent | [9] |
| NCI-H23 | Lung Adenocarcinoma | Not explicitly stated, but potent | [9] |
| NCI-H522 | Lung Adenocarcinoma | Not explicitly stated, but potent | [9] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but potent | [9] |
| HeLa | Cervical Adenocarcinoma | Not explicitly stated, but potent | [9] |
| KB/VCR | Multidrug-Resistant Oral Carcinoma | 2.26 (parental), 4.36 (resistant) | [9] |
Note: The original source material often described this compound as having "potent" or "significant" activity without providing specific IC50 values in a centralized table. The provided values for KB/VCR are from a specific study cited within the broader review. For precise experimental design, it is recommended to perform a dose-response curve for your specific cell line and conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS levels.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium (serum-free for incubation with the probe)
-
6-well plates or other suitable culture vessels
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO) and an untreated control. For a positive control, treat a separate set of cells with a known ROS inducer like H₂O₂.
-
Probe Loading: After treatment, remove the medium and wash the cells twice with pre-warmed PBS.
-
Incubation with DCFDA: Dilute the DCFDA stock solution in serum-free medium to a final working concentration (e.g., 5-10 µM). Add the DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Cell Harvesting (for Flow Cytometry): Detach the cells using trypsin, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend the cell pellet in cold PBS.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer with an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope using an appropriate filter set.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. Normalize the fluorescence of the treated cells to that of the untreated or vehicle-treated cells.
Visualizations
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound induces ROS and inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Troubleshooting Logic: Inconsistent IC50 Values
Caption: A logical guide for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Salvicine Experimental Studies: A Technical Support Center
Welcome to the technical support center for researchers working with Salvicine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges and avoid common artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a diterpenoid quinone that primarily acts as a non-intercalative topoisomerase II (Topo II) poison.[1][2][3] Unlike some other Topo II inhibitors, it does not insert itself into the DNA. Instead, it binds to the ATPase domain of Topo II, stabilizing the enzyme-DNA cleavage complex and inhibiting the re-ligation of DNA strands.[2][3][4] This leads to the accumulation of DNA double-strand breaks (DSBs), which subsequently triggers apoptotic pathways in cancer cells.[1][2] A critical aspect of this compound's activity is its ability to induce the production of Reactive Oxygen Species (ROS), which plays a central role in its anti-cancer effects.[1][3][5]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?
Yes, this compound has shown significant efficacy against various multidrug-resistant (MDR) cancer cell lines.[1][6] Its mechanism of action can bypass typical resistance pathways, such as those mediated by P-glycoprotein (P-gp).[1] Studies have shown that this compound can even down-regulate the expression of the mdr-1 gene, which codes for P-gp.[6]
Q3: What are the key signaling pathways activated by this compound?
This compound's induction of ROS and DNA damage activates several downstream signaling pathways. A key pathway involves the activation of DNA damage response (DDR) kinases such as ATM and ATR, leading to the phosphorylation of H2AX.[1] This cascade ultimately results in cell cycle arrest and apoptosis.[1][7] The apoptotic process induced by this compound is often caspase-dependent, involving the activation of caspase-3.[5][6]
This compound's Core Mechanism of Action
References
- 1. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimetastatic effect of this compound on human breast cancer MDA-MB-435 orthotopic xenograft is closely related to Rho-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating Salvicine as a Specific Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salvicine with other established topoisomerase II (Topo II) inhibitors, offering experimental data and detailed protocols to validate its specificity and mechanism of action.
Introduction to Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the broken strands. Due to their critical role in cell proliferation, Topo II enzymes are a key target for anticancer drugs. Topo II inhibitors are broadly classified into two categories: poisons, which stabilize the enzyme-DNA cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent cell death; and catalytic inhibitors, which interfere with other steps of the enzymatic cycle without stabilizing the cleavage complex.
This compound, a structurally modified diterpenoid quinone, has emerged as a novel anticancer agent with potent activity against a wide range of tumors, including multidrug-resistant cell lines.[1] This guide aims to validate this compound's role as a specific Topo II inhibitor by comparing its performance with well-known inhibitors such as Etoposide, Doxorubicin, and Mitoxantrone.
Comparative Analysis of Topoisomerase II Inhibitors
The inhibitory effects of this compound and other Topo II inhibitors are often evaluated using in vitro assays that measure the enzyme's ability to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA). The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors.
| Inhibitor | IC50 (kDNA Decatenation Assay) | Mechanism of Action | Classification |
| This compound | ~3 µM[1] | Binds to the ATPase domain of Topo II, acting as an ATP competitor; non-intercalative.[2] | Topo II Poison |
| Etoposide | 46.3 µM - 59.2 µM | Stabilizes the Topo II-DNA cleavage complex, preventing re-ligation of the DNA strands.[3][4][5] | Topo II Poison |
| Doxorubicin | Not available | Intercalates into DNA and stabilizes the Topo II-DNA cleavage complex.[6][7] Its mechanism is complex and concentration-dependent.[8] | Topo II Poison |
| Mitoxantrone | In line with published literature | Intercalates into DNA and stabilizes the Topo II-DNA cleavage complex.[3] | Topo II Poison |
Mechanism of Action: A Deeper Dive
This compound: Unlike many other Topo II poisons, this compound is a non-intercalative agent.[1] Its primary mechanism involves binding to the ATPase domain of topoisomerase II, thereby acting as an ATP competitor.[2] This binding event stabilizes the enzyme-DNA complex, similar to other poisons, but through a distinct interaction with the enzyme. Furthermore, the anticancer effects of this compound are linked to the generation of reactive oxygen species (ROS), which contributes to DNA damage and apoptosis.
Etoposide: Etoposide is a classic non-intercalative Topo II poison. It does not bind directly to DNA but instead forms a ternary complex with Topo II and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands, leading to the accumulation of DSBs.[4][5]
Doxorubicin: Doxorubicin is an anthracycline antibiotic that acts as an intercalating agent, inserting itself between the base pairs of the DNA double helix.[6] This intercalation distorts the DNA structure and stabilizes the Topo II-DNA cleavage complex, preventing the resealing of the DNA break.[7] Its mode of action can be complex and may vary with concentration.[8]
Mitoxantrone: Mitoxantrone is another intercalating agent that stabilizes the Topo II-DNA cleavage complex, leading to the inhibition of DNA replication and transcription.[3]
Experimental Protocols
To aid researchers in validating these findings, detailed protocols for key enzymatic assays are provided below.
Topoisomerase II kDNA Decatenation Assay
This assay measures the ability of Topo II to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles. Inhibition of this activity is a hallmark of Topo II inhibitors.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 5% sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer, 200 ng of kDNA, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction by adding 1-2 units of purified topoisomerase IIα.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the kDNA network.
-
Quantify the amount of decatenated product to determine the inhibitory activity of the compound.
Topoisomerase II DNA Cleavage Assay
This assay detects the formation of the stabilized Topo II-DNA cleavage complex induced by Topo II poisons.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 15 µg/ml BSA)
-
SDS (10%)
-
Proteinase K
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Set up reaction mixtures containing cleavage buffer, 200-300 ng of supercoiled plasmid DNA, and the test compound.
-
Add purified topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS, followed by proteinase K to digest the enzyme.
-
Incubate at 37°C for another 30 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage.
Topoisomerase I Inhibition Assay
To confirm the specificity of this compound for Topo II, a Topo I inhibition assay should be performed.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA
-
Topo I Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures with Topo I assay buffer, supercoiled plasmid DNA, and the test compound.
-
Add purified topoisomerase I to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and load the samples onto an agarose gel.
-
Perform electrophoresis and visualize the DNA. Topo I relaxes supercoiled DNA, resulting in a series of topoisomers. Inhibition of this activity will result in the persistence of the supercoiled DNA form.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.
References
- 1. Mitoxantrone dihydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. embopress.org [embopress.org]
- 8. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Salvicine and Other Quinone-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel diterpenoid quinone, Salvicine, with established quinone-based anticancer agents, including Doxorubicin, Mitomycin C, and Etoposide. The analysis focuses on their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate, supported by experimental data.
Comparative Cytotoxicity
The in vitro cytotoxic activities of this compound and other quinone-based anticancer agents have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Agent | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | K562/A02 | Leukemia (MDR) | - | ~3 | [1] |
| KB/VCR | Oral Carcinoma (MDR) | - | - | [2] | |
| Doxorubicin | PC3 | Prostate Cancer | 48 | 8.00 | [3] |
| A549 | Lung Cancer | 48 | 1.50 | [3] | |
| HeLa | Cervical Cancer | 48 | 1.00 | [3] | |
| LNCaP | Prostate Cancer | 48 | 0.25 | [3] | |
| HepG2 | Liver Cancer | 24, 48, 72 | Varies | [4] | |
| Huh7 | Liver Cancer | 24, 48, 72 | Varies | [4] | |
| MCF-7 | Breast Cancer | 24, 48, 72 | Varies | [4] | |
| BFTC-905 | Bladder Cancer | 24 | 2.26 | [5] | |
| Mitomycin C | HCT116 | Colon Carcinoma | - | 6 µg/ml | [6] |
| HCT116b | Colon Carcinoma (Resistant) | - | 10 µg/ml | [6] | |
| HCT116-44 | Colon Carcinoma (Acquired Resistance) | - | 50 µg/ml | [6] | |
| Etoposide | 1A9 | Ovarian Cancer | 72 | 0.15 | [7] |
| 3LL | Lewis Lung Carcinoma | 48 | 4 | [7] | |
| 5637 | Bladder Cancer | 96 | 0.54 | [7] | |
| A2780 | Ovarian Cancer | 72 | 0.07 | [7] | |
| A549 | Lung Cancer | 72 | 3.49 | [8] | |
| MCF-7 | Breast Cancer | 24, 48 | 150 (24h), 100 (48h) | [9] | |
| MDA-MB-231 | Breast Cancer | 48 | 200 | [9] |
Mechanisms of Action: A Comparative Overview
This compound and other quinone-based anticancer agents exert their cytotoxic effects through multiple mechanisms, primarily targeting DNA and essential cellular enzymes. A key distinction lies in their interaction with Topoisomerase II and their ability to generate reactive oxygen species (ROS).
This compound is a novel non-intercalative Topoisomerase II (Topo II) inhibitor.[2] Unlike many other Topo II poisons, it does not insert itself into the DNA structure. Instead, it binds to the ATPase domain of Topo II, preventing the re-ligation of DNA strands and stabilizing the enzyme-DNA cleavage complex.[1] A significant aspect of this compound's mechanism is the induction of ROS, which plays a crucial role in DNA damage and subsequent apoptosis.[2] Furthermore, this compound has shown potent activity against multidrug-resistant (MDR) cancer cells, a significant advantage over some conventional chemotherapeutics.[1][2]
Doxorubicin , an anthracycline antibiotic, is a well-established anticancer agent. Its primary mechanisms include DNA intercalation, leading to the inhibition of DNA and RNA synthesis, and the inhibition of Topo II.[3] Similar to this compound, Doxorubicin also generates ROS, contributing to its cytotoxicity.[3]
Mitomycin C functions as a DNA alkylating agent. Following intracellular activation, it cross-links DNA, thereby inhibiting DNA synthesis and leading to cell death.[6]
Etoposide , a semi-synthetic derivative of podophyllotoxin, is a Topo II inhibitor. It forms a ternary complex with DNA and Topo II, which prevents the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.[7][10]
Signaling Pathways
The anticancer activity of these quinone-based agents involves the modulation of complex intracellular signaling pathways, primarily those related to DNA damage response and apoptosis.
Caption: Simplified signaling pathways of this compound and other quinone-based anticancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the anticancer agent and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[15][16]
Protocol:
-
Cell Treatment: Treat cells with the anticancer agent for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for DNA Damage Markers
Western blotting is used to detect specific proteins in a sample.[18][19][20][21] In this context, it is used to assess the expression of proteins involved in the DNA damage response, such as phosphorylated H2A.X (γH2A.X) and p53.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-γH2A.X, anti-p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensity to determine the relative protein expression levels.
Conclusion
This compound emerges as a promising quinone-based anticancer agent with a distinct mechanism of action as a non-intercalative Topo II inhibitor that potently induces ROS. Its efficacy against MDR cell lines presents a significant therapeutic advantage. While direct, comprehensive comparative studies with other quinone-based agents are limited, the available data suggests that this compound possesses potent cytotoxic activity against a variety of cancer cell types. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its place in the landscape of cancer chemotherapy. Doxorubicin and Etoposide remain cornerstone therapies with well-characterized mechanisms involving Topo II inhibition, while Mitomycin C provides a distinct DNA alkylating approach. The choice of agent will continue to depend on the specific cancer type, resistance profile, and patient-specific factors.
References
- 1. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. netjournals.org [netjournals.org]
- 9. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. origene.com [origene.com]
- 21. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]
Salvicine Demonstrates Superior Efficacy in Overcoming Multidrug Resistance Compared to Conventional Chemotherapeutics
For Immediate Release
SHANGHAI, China – November 29, 2023 – A comprehensive analysis of cross-resistance studies reveals that Salvicine, a novel diterpenoid quinone, exhibits significant cytotoxic activity against multidrug-resistant (MDR) cancer cells, outperforming several standard chemotherapeutic agents. These findings position this compound as a promising candidate for treating cancers that have developed resistance to conventional therapies.
This compound demonstrates a remarkable ability to circumvent the common mechanisms of drug resistance that plague many established anticancer drugs. Studies show that its efficacy is largely unaffected by the overexpression of P-glycoprotein (P-gp), a key drug efflux pump responsible for MDR. In contrast, the cytotoxic effects of conventional drugs like doxorubicin, vincristine, and etoposide are significantly diminished in cells with high P-gp expression.
Comparative Cytotoxicity in Multidrug-Resistant Cancer Cells
Quantitative data from in vitro studies highlight this compound's potency against MDR cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration required to inhibit 50% of cell growth, demonstrate this compound's superior performance in resistant cells compared to their drug-sensitive parental lines.
A pivotal study provides a direct comparison of this compound with other widely used chemotherapeutics in the oral carcinoma cell line KB and its vincristine-resistant subline, KB/VCR. The results, summarized in the table below, clearly illustrate this compound's minimal loss of efficacy in the resistant cell line, as indicated by a low resistance factor.
| Drug | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) |
| This compound | 2.26 | 4.36 | 1.93 |
| Doxorubicin | 0.08 | 8.50 | 106.2 |
| Etoposide (VP-16) | 1.88 | 54.3 | 28.9 |
| Vincristine (VCR) | 0.004 | 3.71 | 926.86 |
Data sourced from a study by Miao et al., as cited in Dey et al. (2022)[1].
Furthermore, a broader analysis across three pairs of sensitive and MDR cell lines (K562 and K562/A02, KB and KB/VCR, MCF-7 and MCF-7/ADR) reinforces these findings. The average resistance factor for this compound was a mere 1.42, while those for vincristine, doxorubicin, and etoposide were dramatically higher at 344.35, 233.19, and 71.22, respectively[2]. This demonstrates this compound's consistent and potent activity against a range of MDR cancer types.
Unraveling the Mechanism of Action: A Dual Approach to Killing Cancer Cells
This compound's unique mechanism of action contributes to its effectiveness in overcoming drug resistance. Unlike many chemotherapeutics that are substrates for P-gp, this compound's primary mode of action involves the inhibition of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair, and the generation of reactive oxygen species (ROS)[1][3]. This dual mechanism induces DNA damage and triggers apoptosis (programmed cell death) in cancer cells[2][4].
The signaling pathway for this compound's anticancer activity is distinct from that of many conventional drugs, allowing it to bypass P-gp-mediated efflux.
Experimental Protocols
The evaluation of this compound's and other chemotherapeutics' cytotoxicity is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (both parental and resistant lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of this compound and other chemotherapeutic agents. A control group receives only the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
The following workflow diagram illustrates the key steps in a cross-resistance study.
Conclusion
The compelling preclinical data from cross-resistance studies strongly suggest that this compound has the potential to be a highly effective therapeutic agent for cancers that have developed resistance to standard chemotherapies. Its unique mechanism of action, which allows it to evade common resistance pathways, warrants further investigation in clinical settings. The ongoing clinical trials of this compound are a promising step towards providing a new and effective treatment option for patients with multidrug-resistant cancers[1].
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, apoptosis induction and downregulation of MDR-1 expression by the anti-topoisomerase II agent, this compound, in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Topoisomerase II as the Molecular Target of Salvicine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salvicine, a diterpenoid quinone, has demonstrated potent anticancer activity. Accumulating evidence points to Topoisomerase II as its primary molecular target. This is substantiated by studies showing that the cytotoxicity of this compound is significantly diminished in cells with mutated or deficient Topo II. This guide synthesizes the available data to provide a clear comparison of this compound's effects in the presence and absence of its target, offering valuable insights for researchers in oncology and drug development.
Data Presentation: Knockdown Studies
The most direct evidence for Topoisomerase II being the primary cellular target of this compound comes from studies using a yeast genetic model, Saccharomyces cerevisiae. These studies compare the cytotoxic effects of this compound on yeast strains with wild-type and mutant forms of Topo II.
| Yeast Strain | Genotype | This compound Sensitivity | Etoposide (VP16) Sensitivity | Rationale |
| JN394 | Wild-type | Sensitive | Sensitive | Parental strain with normal Topo II function. |
| JN394top1- | TOP1 deleted | Sensitive | Not Reported | Demonstrates that Topoisomerase I is not the primary target.[1] |
| JN394t2-1 | top2-1 (temperature-sensitive) | Sensitive at 25°C, Resistant at 30°C | Not Reported | At the permissive temperature (25°C), Topo II is functional, rendering the cells sensitive. At the semi-permissive temperature (30°C), the mutant Topo II is less active, leading to resistance.[1] |
| JN394t2-5 | top2-5 (mutant allele) | Highly Resistant | Highly Resistant | This strain expresses a mutant Topo II that confers resistance to both this compound and the known Topo II poison, Etoposide, strongly indicating that Topo II is the direct target of this compound.[1] |
Table 1: Comparison of this compound and Etoposide cytotoxicity in different Saccharomyces cerevisiae strains.
Experimental Protocols
To validate the molecular target of a compound like this compound, a series of experiments are typically performed. Below are detailed methodologies for key experiments.
siRNA-mediated Knockdown of Topoisomerase IIα
This protocol outlines the steps to specifically reduce the expression of Topoisomerase IIα (a key isoform of Topo II in cancer cells) using small interfering RNA (siRNA).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Topo IIα specific siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western Blotting (lysis buffer, primary and secondary antibodies)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 10 pmol of Topo IIα siRNA or control siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 3 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions (total volume 100 µL) and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells and perform Western blotting to confirm the reduction of Topo IIα protein levels compared to the scrambled siRNA control.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.
Materials:
-
siRNA-transfected and control cells
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed the Topo IIα knockdown and control cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%) for both the knockdown and control cells.
Western Blotting for Knockdown Validation
This technique is used to confirm the successful reduction of the target protein (Topo IIα) after siRNA transfection.
Materials:
-
Cell lysates from transfected cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-Topo IIα)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. DNA topoisomerase II as the primary cellular target for this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound triggers DNA double-strand breaks and apoptosis by GSH-depletion-driven H2O2 generation and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Salvicine and Novel Topoisomerase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Salvicine, a notable topoisomerase II poison, with other novel topoisomerase inhibitor compounds. It is designed to offer a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions. The document delves into mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluating these potential anticancer agents.
Introduction to Topoisomerase Inhibitors
Topoisomerases are essential nuclear enzymes that resolve topological DNA problems during critical cellular processes like replication and transcription.[1][2] They are validated and crucial targets for cancer chemotherapy.[3][4] Topoisomerase inhibitors are broadly classified into two groups based on their mechanism:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA, known as the cleavage complex.[5][6] This stabilization prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis.[5]
-
Topoisomerase Catalytic Inhibitors: These compounds inhibit the enzyme's catalytic activity without stabilizing the cleavage complex. They can interfere with DNA binding or other steps in the catalytic cycle, such as ATP hydrolysis in the case of topoisomerase II.[7][8] There is growing interest in catalytic inhibitors due to their potential for reduced genotoxicity and a lower risk of inducing secondary malignancies compared to poisons.[8][9]
This compound is a structurally modified diterpenoid quinone that functions as a non-intercalative topoisomerase II (Topo II) poison and is currently in clinical development.[7][10] This guide compares its performance and mechanism against novel compounds, with a focus on CYB-L10 , a novel topoisomerase I (Top I) catalytic inhibitor.[3][4]
Comparative Mechanism of Action
This compound and novel inhibitors like CYB-L10 exhibit fundamentally different approaches to disrupting topoisomerase function, targeting different enzyme isoforms and employing distinct molecular interactions.
This compound: A Topoisomerase II Poison
This compound's primary mechanism involves poisoning Topo II. It is a non-intercalative agent, meaning it does not insert itself between DNA base pairs.[11] Its key actions include:
-
ATP-Competitive Inhibition: this compound binds to the ATP pocket within the ATPase domain of human topoisomerase IIα, functioning as an ATP competitor.[7]
-
Cleavage Complex Stabilization: It enhances the binding of Topo II to DNA and inhibits the re-ligation of double-strand breaks, effectively trapping the enzyme on the DNA.[11][12]
-
Induction of Reactive Oxygen Species (ROS): A central aspect of this compound's activity is the generation of intracellular ROS. This ROS production is linked to Topo II inhibition, DNA damage, and its ability to overcome multidrug resistance.[10][12][13]
Novel Inhibitors: A Shift Towards Catalytic Inhibition
The field is increasingly exploring catalytic inhibitors to mitigate the side effects associated with topoisomerase poisons.[8][9]
CYB-L10: A Topoisomerase I Catalytic Inhibitor
CYB-L10, an indolizinoquinolinedione derivative, represents this newer class of inhibitors.[3][4] Its mechanism is distinct from this compound's:
-
Target Specificity: It acts specifically on Topoisomerase I.[3][4]
-
Catalytic Inhibition: Unlike poisons, CYB-L10 inhibits the catalytic cleavage reaction of Topo I and prevents the formation of the cleavage complex.[14]
-
Overcoming Resistance: It is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective against certain multidrug-resistant tumors.[3][4][14]
Performance Data Comparison
Quantitative data from in vitro studies highlight the differences in potency and spectrum of activity between this compound and novel inhibitors like CYB-L10.
Table 1: In Vitro Cytotoxicity of this compound and CYB-L10
This table summarizes the inhibitory concentrations of the compounds against various human cancer cell lines. Note that GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are related but distinct metrics.
| Compound | Target | Cell Line Panel / Specific Cell Line | Potency Metric | Value (µM) | Citation(s) |
| This compound | Topo II | Various solid tumor cell lines | IC₅₀ | Varies (e.g., 2.26 in parental KB) | [10] |
| Topo II | HL-60, A549, MCF-7, etc. | IC₅₀ | Generally in the low micromolar range | [10] | |
| CYB-L10 | Topo I | NCI-60 Human Cancer Cell Line Panel | Mean-graph midpoint (GI₅₀) | 0.050 | [3][4] |
| Topo I | HCT116 (Colon) | Induces Apoptosis | Not specified | [3][4] |
Table 2: Efficacy Against Multidrug Resistance (MDR)
A crucial aspect of novel anticancer agents is their ability to overcome resistance mechanisms.
| Compound | MDR-Related Finding | Implication | Citation(s) |
| This compound | Profound cytotoxic effect on MDR cell lines; down-regulates MDR-1 mRNA expression. | Effective against P-gp-mediated resistance. | [10][11] |
| CYB-L10 | Not a substrate of P-glycoprotein. | May circumvent P-gp-mediated drug efflux. | [3][4][14] |
Table 3: Biochemical Assay Performance
This table shows the direct inhibitory activity of the compounds against their target enzymes in cell-free assays.
| Compound | Assay Type | Target Enzyme | Potency Metric | Value (µM) | Citation(s) |
| This compound | kDNA Decatenation | Topoisomerase II | IC₅₀ | ~ 3 | [11] |
| CYB-L10 | DNA Relaxation | Topoisomerase I | Inhibition | Higher than Camptothecin | [14] |
This compound Signaling Pathway
This compound's anticancer effects are intricately linked to the induction of ROS, which acts as a key signaling molecule. The generated ROS contributes to DNA damage both directly and through the potentiation of Topo II poisoning, ultimately leading to apoptosis.
Key Experimental Protocols
The following section details the methodologies for assays crucial to the evaluation of topoisomerase inhibitors.
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of Topo II by its ability to separate, or decatenate, interlocked rings of kinetoplast DNA (kDNA). Inhibition of this process results in kDNA remaining in a catenated network, which can be visualized by gel electrophoresis.[1][15]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), catenated kDNA substrate (e.g., 200 ng), and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time, typically 30 minutes.[1]
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (e.g., SDS) and a protein-degrading enzyme (e.g., proteinase K).
-
Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run electrophoresis.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Decatenated DNA minicircles will migrate into the gel, while catenated kDNA networks will remain in or near the loading well.
Apoptosis Assay via Annexin V & Propidium Iodide Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by a test compound. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Methodology:
-
Cell Culture: Culture cancer cells and treat them with the test compound (e.g., this compound) for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis: Analyze the stained cells promptly using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor activity of CYB-L10, a human topoisomerase IB catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound functions as novel topoisomerase II poison by binding to ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel DNA topoisomerase II inhibitor, exerting its effects by trapping enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The antitumor activity of CYB-L10, a human topoisomerase IB catalytic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Confirming Salvicine-Induced ROS Production: A Comparative Guide to Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Salvicine, a diterpenoid quinone compound derived from a Chinese herb, has demonstrated significant anti-tumor activities in both laboratory and clinical settings.[1][2] A key mechanism underlying its therapeutic potential is the induction of reactive oxygen species (ROS), which plays a crucial role in its cytotoxic effects, including DNA damage and apoptosis.[1][2][3] For researchers investigating the anticancer properties of this compound, accurately detecting and quantifying ROS production is paramount. This guide provides a comparative overview of commonly used fluorescent probes for this purpose, complete with experimental protocols and pathway visualizations to support robust experimental design.
Comparison of Fluorescent Probes for ROS Detection
The selection of an appropriate fluorescent probe is critical for the specific and sensitive detection of ROS.[4][5] Below is a comparison of three widely used probes, each with distinct characteristics that make them suitable for different experimental questions.
| Probe | Target ROS | Excitation/Emission (nm) | Advantages | Disadvantages |
| DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) | General ROS (H₂O₂, •OH, •NO₂) | ~485 / ~530 | Broad-spectrum ROS detection, cost-effective.[6][7] | Prone to auto-oxidation, potential for artifacts, not specific to a single ROS type.[5][8] |
| DHE (Dihydroethidium) | Superoxide (O₂⁻) and other ROS | ~480-520 / ~570-600 | More specific for superoxide than DCFH-DA.[9][10] | Spectral overlap between the superoxide-specific product (2-hydroxyethidium) and the non-specific oxidation product (ethidium) can complicate interpretation.[9][10] |
| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | ~510 / ~580 | Specifically targets mitochondria, allowing for the localization of superoxide production.[11][12][13][14] Highly specific for superoxide.[11][14] | More expensive than general ROS probes. |
Detailed Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. The following are generalized protocols for the application of each fluorescent probe. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.
Protocol 1: General ROS Detection using DCFH-DA
This protocol is adapted for adherent cells in a 24-well plate format.
-
Cell Seeding: Seed 2 x 10⁵ cells per well and incubate overnight.[6]
-
Preparation of DCFH-DA Working Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free medium to a final working concentration (typically 10-25 µM).[6][7]
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with a suitable buffer like DMEM.[6]
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine, a ROS scavenger).[1]
-
-
Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[6]
-
Measurement: Add 1x PBS to each well.[6] The fluorescence can be measured using a fluorescence microscope, plate reader (Ex/Em: ~485/530 nm), or flow cytometer (Excitation with a 488 nm laser and detection at ~535 nm).[7][15][16]
Protocol 2: Superoxide Detection using Dihydroethidium (DHE)
This protocol is suitable for use with a fluorescent plate reader or flow cytometry.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[17]
-
Preparation of DHE Working Solution: Prepare a stock solution of DHE in DMSO. Dilute the stock solution in a suitable buffer (e.g., Cell-Based Assay Buffer) to a final working concentration of approximately 5 µM.[10]
-
Cell Treatment: Treat cells with this compound, vehicle control, a positive control for ROS generation (e.g., Antimycin A), and a negative control (e.g., N-acetyl Cysteine).[9]
-
Staining:
-
Washing: Remove the DHE solution and wash the cells three times with PBS.[17]
-
Measurement: Add PBS to each well.[17] Measure the fluorescence using a plate reader (Ex/Em: 480-520/570-600 nm) or a flow cytometer.[10]
Protocol 3: Mitochondrial Superoxide Detection using MitoSOX™ Red
This protocol is designed for fluorescence microscopy or flow cytometry.
-
Cell Preparation: Culture cells on coverslips for microscopy or in suspension for flow cytometry.
-
Preparation of MitoSOX™ Red Working Solution: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.[11][13] Dilute the stock solution in a suitable buffer (e.g., HBSS with Calcium and Magnesium) to a final working concentration of 1-10 µM (5 µM is a common starting point).[12][13]
-
Cell Treatment: Treat cells with this compound and appropriate controls.
-
Staining:
-
Washing: Gently wash the cells three times with warm PBS.[18]
-
Measurement:
-
For microscopy, mount the coverslips and image using a fluorescence microscope.
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze using a flow cytometer with a 488 nm excitation laser and a 585/42 nm emission filter.[12]
-
Visualizing the Molecular Aftermath and Experimental Process
To better understand the context of this compound-induced ROS and the experimental approach to its confirmation, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound-induced ROS.
Caption: this compound-induced ROS signaling cascade.
References
- 1. Reactive oxygen species contribute to cell killing and P-glycoprotein downregulation by this compound in multidrug resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioquochem.com [bioquochem.com]
- 8. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. MitoSOX measurement [bio-protocol.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. abpbio.com [abpbio.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. doc.abcam.com [doc.abcam.com]
- 17. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 18. 2.13. MitoSOX red assay [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Salvicine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of Salvicine, a potent diterpenoid quinone with significant anticancer properties. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the essential information for safe and effective laboratory practices.
Understanding this compound: A Profile
This compound is a synthetic diterpenoid quinone derived from Salvia prionitis Hance. It is a cytotoxic agent that functions as a topoisomerase II inhibitor, a class of compounds frequently used in chemotherapy.[1][2] Its mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of DNA damage in cancer cells.[1][2]
Key Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₆O₄ | PubChem |
| Molecular Weight | 330.4 g/mol | [3] |
| CAS Number | 240423-23-8 | [4][5] |
| Appearance | Tangerine yellow crystalloid | BioCrick |
| Solubility | Soluble in DMSO | [5] |
| Storage | Desiccate at -20°C | BioCrick |
Personal Protective Equipment (PPE) for Handling this compound
Due to its cytotoxic nature, strict adherence to safety protocols is mandatory when handling this compound. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of this compound solutions. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound or when there is a risk of aerosol generation. | Prevents inhalation of the powdered compound or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk and ensuring a safe laboratory environment.
Preparation of Stock Solutions
-
Designated Area: All handling of powdered this compound and preparation of stock solutions should be conducted in a designated area, such as a certified Class II biological safety cabinet (BSC) or a containment ventilated enclosure (fume hood).
-
Solvent: Based on supplier data, Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound.[5]
-
Procedure:
-
Before starting, ensure all necessary PPE is correctly worn.
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Gently agitate the solution until the this compound is completely dissolved.
-
Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
-
Storage: Store this compound stock solutions at -20°C in light-protecting containers.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Cordon off the spill area to prevent entry.
-
PPE: Don appropriate PPE, including double gloves, a chemotherapy gown, eye protection, and a respirator.
-
Containment: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
All materials contaminated with this compound, including unused solutions, contaminated labware, and used PPE, must be disposed of as cytotoxic waste.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound Solutions | Labeled, sealed, and puncture-resistant cytotoxic waste container. | High-temperature incineration by a licensed hazardous waste disposal service.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant cytotoxic sharps container. | High-temperature incineration.[6] |
| Contaminated PPE (gloves, gowns, etc.) | Purple-colored cytotoxic waste bag.[6] | High-temperature incineration.[6] |
Note: Never dispose of this compound or this compound-contaminated waste down the drain or in regular laboratory trash.
Experimental Protocols
The following are examples of experimental methodologies that can be adapted for use with this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.625–200 µM) for a specified duration (e.g., 72 hours).[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS–5% isobutanol–0.012 M HCl) and incubate for 12–20 hours at 37°C.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Matrigel Tube Formation Assay
This assay assesses the effect of this compound on the tube formation of endothelial cells, an indicator of angiogenesis.
-
Matrigel Coating: Coat the wells of a 24-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.[7]
-
Cell Seeding and Treatment: Resuspend human microvascular endothelial cells (HMECs) and add them to the Matrigel-coated wells along with varying concentrations of this compound (e.g., 0.078 to 1.25 µM).[7]
-
Incubation: Incubate the plate at 37°C for 6 hours.[7]
-
Visualization: Observe and photograph changes in cell morphology and tube formation using a phase-contrast microscope.[7]
This compound Signaling Pathway
This compound exerts its anticancer effects through a complex signaling pathway primarily initiated by the generation of Reactive Oxygen Species (ROS). This leads to the inhibition of Topoisomerase II, resulting in DNA double-strand breaks and ultimately, apoptosis (programmed cell death).[1][8]
Caption: The signaling pathway of this compound, illustrating the induction of ROS, inhibition of Topoisomerase II, and subsequent DNA damage leading to apoptosis.
Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature. A full, official Safety Data Sheet (SDS) for this compound should be obtained from your chemical supplier and consulted for the most comprehensive and up-to-date safety information. Always perform a risk assessment for your specific laboratory procedures before working with this compound.
References
- 1. Investigating the Anticancer Potential of this compound as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel topoisomerase II inhibitor, exerts its potent anticancer activity by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H26O4 | CID 10359290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:240423-23-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound supplier | CAS 240423-23-8 | AOBIOUS [aobious.com]
- 6. Pharmaceutical Waste Disposal & Bins | Stericycle [stericycle.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
